molecular formula C9H12ClN B8799277 2-(2-Chlorophenyl)propan-2-amine

2-(2-Chlorophenyl)propan-2-amine

Cat. No.: B8799277
M. Wt: 169.65 g/mol
InChI Key: VCYQGFYYGDQOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)propan-2-amine hydrochloride (CAS 50481-48-6) is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . It is an organic compound belonging to the amine class and is supplied as the hydrochloride salt to enhance stability. Researchers should note that this substance is structurally related to a class of compounds studied as synthetic cathinones, which are new psychoactive substances (NPS) . As such, it is a subject of interest in forensic science and toxicology research for the identification and risk assessment of emerging drug threats . Studies on related chloro-cathinones explore their potential to cause neuronal damage, including mechanisms like cytotoxicity in neuroblastoma cell lines, increases in reactive oxygen species, mitochondrial membrane potential depolarization, and inhibition of the enzyme acetylcholinesterase (AChE) . This product is strictly labeled For Research Use Only and is intended for laboratory research purposes in controlled settings. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(2-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H12ClN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3

InChI Key

VCYQGFYYGDQOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)N

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Profile of 2-(2-Chlorophenyl)propan-2-amine: A Strategic Research and Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of 2-(2-Chlorophenyl)propan-2-amine, a novel compound with potential psychostimulant properties. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap for its evaluation, from initial synthesis and in vitro screening to in vivo behavioral pharmacology and preliminary toxicology. We will detail the necessary experimental workflows, the rationale behind methodological choices, and the expected data outputs, thereby establishing a self-validating system for the thorough investigation of this and other novel psychoactive candidates.

Introduction and Rationale

The landscape of psychostimulant research is in constant evolution, driven by the need for novel therapeutic agents with improved efficacy and safety profiles for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. The structural motif of a phenylpropan-2-amine is a well-established pharmacophore, with amphetamine and its analogues serving as cornerstones of treatment. The introduction of a chlorine atom at the 2-position of the phenyl ring in 2-(2-Chlorophenyl)propan-2-amine suggests potential modulation of its pharmacological activity, possibly altering its interaction with monoamine transporters and metabolic stability. This guide outlines a systematic approach to elucidate the complete pharmacological profile of this compound.

Chemical Synthesis and Characterization

The initial step in the pharmacological evaluation of 2-(2-Chlorophenyl)propan-2-amine is its chemical synthesis and purification. While several suppliers list the hydrochloride salt of this compound (CAS 1332765-99-7), in-house synthesis is crucial for ensuring purity and for the potential generation of analogues.[1][2][3] A plausible synthetic route could involve the reaction of 2-chlorophenylacetone with a suitable amine source under reductive amination conditions.

Key Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and develop a quantitative analytical method.[4]

  • X-ray Crystallography (optional): To determine the three-dimensional structure.

In Vitro Pharmacological Evaluation: Elucidating the Mechanism of Action

The primary hypothesis for a phenylpropan-2-amine derivative is its interaction with monoamine transporters. Therefore, the initial in vitro screening will focus on its effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Monoamine Transporter Binding and Uptake Assays

The affinity of 2-(2-Chlorophenyl)propan-2-amine for monoamine transporters can be determined through radioligand binding assays. This will provide the inhibition constants (Ki) for DAT, NET, and SERT. Following binding, functional assays will determine whether the compound acts as a substrate (releaser) or an inhibitor of these transporters.

Experimental Protocol: Monoamine Uptake Inhibition Assay

  • Cell Culture: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

  • Compound Preparation: Prepare a concentration range of 2-(2-Chlorophenyl)propan-2-amine.

  • Assay Procedure:

    • Pre-incubate the cells with the test compound or vehicle control.

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate to allow for substrate uptake.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

Monoamine Oxidase (MAO) Inhibition Assay

To rule out off-target effects, it is essential to assess the potential of 2-(2-Chlorophenyl)propan-2-amine to inhibit the major monoamine-metabolizing enzymes, MAO-A and MAO-B.[5][6][7]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: Employ a non-selective substrate that produces a fluorescent product upon oxidation (e.g., kynuramine).[8]

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Initiate the reaction by adding the substrate.

    • Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.

Receptor Screening Panel

To identify potential off-target activities that could contribute to side effects, 2-(2-Chlorophenyl)propan-2-amine should be screened against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant enzymes.

In Vivo Pharmacological Evaluation: Assessing Behavioral Effects

Animal models are crucial for understanding the physiological and behavioral effects of a novel psychostimulant.[9][10][11][12][13] The choice of model and behavioral paradigm should be guided by the in vitro findings. Assuming 2-(2-Chlorophenyl)propan-2-amine demonstrates activity at DAT and/or NET, the following studies are recommended.

Locomotor Activity

An initial assessment of psychostimulant activity can be achieved by measuring spontaneous locomotor activity in an open-field assay.[11] Psychostimulants typically produce a dose-dependent increase in horizontal and vertical movement.

Experimental Protocol: Open-Field Locomotor Activity

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer various doses of 2-(2-Chlorophenyl)propan-2-amine or vehicle control (e.g., intraperitoneally).

    • Place the animals in the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Assessment of Cognitive Enhancement

If the compound is being considered for ADHD, its effects on attention and impulsivity should be evaluated. The 5-choice serial reaction time task (5-CSRTT) is a well-validated paradigm for this purpose.

Reinforcing Properties and Abuse Liability

A critical aspect of psychostimulant development is assessing the potential for abuse. The conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms are standard methods for evaluating the reinforcing properties of a drug.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(2-Chlorophenyl)propan-2-amine is essential for interpreting the pharmacological data and for dose selection in further studies.

Key Pharmacokinetic Parameters to Determine:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one half.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The rate at which a drug is removed from the body.

  • Brain-to-Plasma Ratio: To determine the extent of central nervous system penetration.

Preliminary Toxicological Assessment

Initial toxicology studies are necessary to identify potential safety concerns.

  • Acute Toxicity: Determine the median lethal dose (LD50) in rodents.

  • In Vitro Genotoxicity: Assess the mutagenic potential using the Ames test and the potential for chromosomal damage in a mammalian cell line.

  • Cardiovascular Safety: Evaluate effects on heart rate and blood pressure in a telemetered animal model, as some psychostimulants have cardiovascular liabilities.

Data Visualization and Interpretation

To facilitate the analysis and communication of the pharmacological data, a clear and concise presentation is essential.

Table 1: Summary of In Vitro Potency of 2-(2-Chlorophenyl)propan-2-amine

TargetAssay TypeResult (IC50 or Ki in µM)
hDAT [³H]Dopamine Uptake
hNET [³H]Norepinephrine Uptake
hSERT [³H]Serotonin Uptake
hMAO-A Fluorometric Inhibition
hMAO-B Fluorometric Inhibition

Figure 1: Experimental Workflow for In Vitro Characterization

G cluster_0 In Vitro Evaluation Synthesis & Purity Synthesis & Purity Primary Screening Primary Screening Synthesis & Purity->Primary Screening >98% Purity Binding Assays (Ki) Binding Assays (Ki) Primary Screening->Binding Assays (Ki) DAT, NET, SERT Functional Assays (IC50) Functional Assays (IC50) Primary Screening->Functional Assays (IC50) Uptake Inhibition Off-Target Screening Off-Target Screening Primary Screening->Off-Target Screening MAO-A/B, Receptor Panel Selectivity Profile Selectivity Profile Functional Assays (IC50)->Selectivity Profile DAT vs NET vs SERT Lead Candidate? Lead Candidate? Selectivity Profile->Lead Candidate?

Caption: A streamlined workflow for the initial in vitro pharmacological profiling.

Figure 2: Decision Tree for In Vivo Study Progression

Caption: A logical progression for in vivo evaluation based on key decision points.

Conclusion

The pharmacological characterization of 2-(2-Chlorophenyl)propan-2-amine requires a systematic and multi-faceted approach. This guide provides a robust framework for its evaluation, from fundamental in vitro mechanism of action studies to more complex in vivo behavioral and pharmacokinetic assessments. By following this structured path, researchers can efficiently and effectively elucidate the therapeutic potential and safety profile of this novel compound, contributing to the development of next-generation psychostimulants.

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.
  • Anagnostaras, S. G., et al. (2010). Animal model of methylphenidate's long-term memory-enhancing effects. PMC, 20(1), 1-13.
  • Dafny, N. (2015). The Characteristics of Methylphenidate on Animal Behavior. Pharmaceutica Analytica Acta, 6(8), 1-5.
  • Neurofit. (n.d.). Animal model responding to ADHD therapy. Retrieved from [Link]

  • Understanding Animal Research. (2022, October 19). On the search for a mouse model of ADHD. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Lengyel, K., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63-70.
  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • Ondok, S., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6646.
  • Herraiz, T., & Guillén, H. (2019). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1978, 211-224.
  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • BuyChemJapan. (n.d.). 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks. Retrieved from [Link]

Sources

biological activity of 2-(2-Chlorophenyl)propan-2-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 1-(2-chlorophenyl)propan-2-amine , commonly known as 2-Chloroamphetamine (2-CA) or Ortho-Chloroamphetamine (OCA) .[1]

Editorial Note on Nomenclature & Chemical Identity

The query specified "2-(2-Chlorophenyl)propan-2-amine". In strict IUPAC nomenclature, this string refers to 2-(2-chlorophenyl)-2-propylamine (also known as o-chloro-cumylamine), a molecule where the amine and the chlorophenyl group are attached to the same carbon (C2) of a propane chain.

  • Chirality Check: The strict structure Ar-C(Me)2-NH2 possesses a plane of symmetry (two identical methyl groups) and is therefore achiral . It has no enantiomers.

  • Interpretation: Given the context of "enantiomers" and "biological activity" in drug development, this guide addresses the chiral isomer: 1-(2-chlorophenyl)propan-2-amine (2-CA). This molecule is a positional isomer of the neurotoxin para-chloroamphetamine (PCA) and possesses a stereocenter at the

    
    -carbon.
    

Technical Guide for Drug Development Professionals

Executive Summary

2-Chloroamphetamine (2-CA) is a synthetic amphetamine derivative used primarily as a pharmacological probe to dissect monoaminergic signaling.[1] Unlike its para-substituted analog (4-CA/PCA), which is a selective serotonergic neurotoxin, 2-CA acts as a non-neurotoxic monoamine releasing agent (MRA) with selectivity for norepinephrine (NE) and dopamine (DA).

The biological activity of 2-CA is stereoselective. Following the Structure-Activity Relationship (SAR) of the amphetamine class, the (S)-enantiomer (dextro) typically exhibits higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (R)-enantiomer (levo).

Chemical Identity & Stereochemistry

Structural Analysis

2-CA consists of a phenethylamine backbone with a chlorine atom at the ortho position of the phenyl ring and a methyl group at the


-position of the side chain.
PropertyData
IUPAC Name 1-(2-chlorophenyl)propan-2-amine
Common Name 2-Chloroamphetamine (2-CA), Ortho-Chloroamphetamine
Molecular Formula C

H

ClN
Molecular Weight 169.65 g/mol
Chiral Center C2 (Alpha-carbon)
Enantiomers (S)-(+)-2-CA and (R)-(-)-2-CA
Stereochemical Synthesis (Protocol)

To study the enantiomers individually, they must be synthesized via stereoselective routes or resolved from the racemate.

Method A: Classical Resolution (Tartaric Acid)

  • Reactants: Racemic 2-CA free base and (

    
    )-(+)-Tartaric acid.
    
  • Solvent: Ethanol/Methanol mixture (reflux).

  • Crystallization: The diastereomeric salt (S)-2-CA

    
     (+)-Tartrate crystallizes preferentially.
    
  • Liberation: Treat the salt with NaOH to yield (S)-2-CA free base.

  • Inversion: Use (

    
    )-(-)-Tartaric acid to isolate the (R)-enantiomer from the mother liquor.
    

Method B: Stereoselective Reductive Amination

  • Precursor: 1-(2-chlorophenyl)propan-2-one.

  • Reagent: (S)-(-)-

    
    -Methylbenzylamine (chiral auxiliary).
    
  • Reduction: Raney Nickel/H

    
     or NaBH
    
    
    
    .
  • Cleavage: Hydrogenolysis (Pd/C) removes the benzyl group, yielding optically active 2-CA.

Pharmacodynamics & Mechanism of Action

Monoamine Releasing Profile

2-CA functions as a substrate-type releaser at monoamine transporters. It enters the presynaptic neuron via the transporter (DAT/NET) and displaces vesicular monoamines into the cytosol, which are then reverse-transported into the synapse.

  • Selectivity: NE

    
     DA 
    
    
    
    5-HT.
  • Potency: EC

    
     values for DA release are typically in the low micromolar range.
    
The "Ortho" Effect (2-CA vs. 4-CA)

The position of the chlorine atom drastically alters the pharmacological profile.

Feature2-CA (Ortho) 4-CA (Para)
Primary Target NET / DATSERT (Serotonin Transporter)
5-HT Release Weak / NegligiblePotent
Neurotoxicity Non-Neurotoxic Highly Neurotoxic (Selectively destroys 5-HT terminals)
Behavioral Effect Locomotor suppression (at high doses)Serotonin Syndrome / Hyperactivity
Enantiomeric Differences

Based on the conserved binding pocket homology of SLC6 transporters (DAT, NET, SERT):

  • (

    
    )-2-CA:  The "eutomer" (active isomer). It fits the binding pocket of DAT/NET more effectively due to the spatial orientation of the 
    
    
    
    -methyl group, which mimics the natural substrate (S)-dopamine precursors. It is responsible for the majority of the catecholaminergic release.
  • (

    
    )-2-CA:  The "distomer" (less active isomer). It generally exhibits 2-5 fold lower potency at DAT/NET. However, in some amphetamine analogs, the (R)-isomer retains higher relative affinity for SERT compared to DAT, though for 2-CA, the overall serotonergic activity remains low.
    

Visualization: Mechanism & Selectivity

The following diagram illustrates the divergent pathways of 2-CA and 4-CA, highlighting why 2-CA is a critical control compound in neurotoxicity research.

G cluster_0 Compound cluster_1 Primary Transporter Target cluster_2 Physiological Outcome CA2 2-Chloroamphetamine (2-CA) DAT DAT / NET (Dopamine/Norepinephrine) CA2->DAT High Affinity (S > R) SERT SERT (Serotonin) CA2->SERT Low Affinity CA4 4-Chloroamphetamine (4-CA) CA4->DAT Moderate Affinity CA4->SERT High Affinity Release Monoamine Efflux (Reversal of Transport) DAT->Release DA/NE Surge SERT->Release 5-HT Surge Tox Oxidative Stress & Terminal Degeneration Release->Tox 4-CA Pathway (Reactive Metabolites?) Safe No Long-term Depletion Release->Safe 2-CA Pathway

Figure 1: Divergent pharmacological pathways of Ortho- (2-CA) vs Para- (4-CA) chloroamphetamine.

Experimental Protocols

In Vitro Monoamine Release Assay

To validate the activity of 2-CA enantiomers, the following synaptosomal release assay is the industry standard.

Reagents:

  • [

    
    H]-Dopamine, [
    
    
    
    H]-Norepinephrine, [
    
    
    H]-Serotonin.
  • Rat brain tissue (Striatum for DA, Cortex for NE/5-HT).

  • Krebs-Ringer buffer (oxygenated).

Workflow:

  • Preparation: Homogenize brain tissue in 0.32 M sucrose; centrifuge (1000 x g) to remove debris. Supernatant contains synaptosomes.

  • Loading: Incubate synaptosomes with [

    
    H]-transmitter (10 nM) for 15 min at 37°C.
    
  • Wash: Centrifuge and resuspend to remove extracellular label.

  • Challenge: Aliquot synaptosomes into tubes containing increasing concentrations (1 nM - 100

    
    M) of (S)-2-CA  or (R)-2-CA .
    
  • Incubation: Incubate for 5-10 minutes.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate EC

    
     (concentration inducing 50% release).
    
    • Expected Result: (S)-2-CA EC

      
       < (R)-2-CA EC
      
      
      
      (indicating higher potency).
Neurotoxicity Assessment (Control Experiment)

This protocol confirms 2-CA's utility as a negative control for serotonergic toxicity.

  • Dosing: Administer 2-CA (10 mg/kg, i.p.) to Group A and 4-CA (10 mg/kg, i.p.) to Group B (Rats).

  • Wait Period: 1 week (allow for potential terminal degeneration).

  • Assay: Sacrifice animals and measure 5-HT levels in the hippocampus via HPLC-ECD.

  • Result: Group A (2-CA) will show normal 5-HT levels; Group B (4-CA) will show >50% depletion.

References

  • Grokipedia. (2025).[2][3] 2-Chloroamphetamine: Chemical Structure and Pharmacological Profile. Retrieved from 4

  • Wikipedia. (2025).[2] 2-Chloroamphetamine: Pharmacodynamics and Lack of Neurotoxicity. Retrieved from 5

  • PubMed. (1982). Stereochemical aspects of para-chloroamphetamine metabolism. Biochemical Pharmacology. Retrieved from 6

  • Journal of Medicinal Chemistry. (1977). Action of (S)- and (R)-para-substituted amphetamine hydrochlorides on 5-HT levels. Retrieved from 7

  • ResearchGate. (2004). Asymmetric Syntheses of Both Enantiomers of Amphetamine via Bakers' Yeast. Retrieved from 2

Sources

Technical Guide: CNS Pharmacology of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the central nervous system (CNS) effects, pharmacological profile, and experimental characterization of 2-(2-Chlorophenyl)propan-2-amine .


-dimethylbenzylamine.

Executive Summary & Chemical Identity

2-(2-Chlorophenyl)propan-2-amine (CAS: 50481-48-6) is a structural hybrid situated at the intersection of two major psychoactive classes: the amphetamines/phentermines (stimulants/anorectics) and the arylcyclohexylamines (dissociative anesthetics).

Chemically, it is 2-chloro-


-dimethylbenzylamine . It is the benzylamine homolog of the anorectic drug Clortermine  (which possesses an additional methylene spacer) and an acyclic, simplified analogue of Ketamine  (which possesses a cyclohexyl ring).

Due to its specific structural features—a gem-dimethyl group and an ortho-chlorinated phenyl ring directly attached to the amine-bearing carbon—its CNS profile is predicted to exhibit a mixed pharmacology: primarily Monoamine Oxidase (MAO) inhibition and weak NMDA receptor antagonism , distinct from the potent monoamine release seen in its phenethylamine counterparts.

Chemical Structure & Classification
PropertyDetail
IUPAC Name 2-(2-Chlorophenyl)propan-2-amine
Common Synonyms 2-Chloro-cumylamine; 2-Chloro-

-dimethylbenzylamine
Molecular Formula C

H

ClN
Molecular Weight 169.65 g/mol
Structural Class

-Disubstituted Benzylamine
Key Pharmacophore Ortho-chlorophenyl-isopropylamine (Acyclic Ketamine Core)

Structure-Activity Relationships (SAR)

To understand the CNS effects of 2-(2-Chlorophenyl)propan-2-amine, one must analyze its relationship to established pharmacophores.

Comparison to Clortermine (Anorectic)
  • Clortermine : 1-(2-chlorophenyl)-2-methylpropan-2-amine.

    • Structure: Phenyl-CH

      
      -C(Me)
      
      
      
      -NH
      
      
      .
    • Mechanism: The methylene bridge (CH

      
      ) allows flexibility for the phenyl ring to bind in the hydrophobic pocket of monoamine transporters (DAT/NET), facilitating dopamine/norepinephrine release.
      
  • 2-(2-Chlorophenyl)propan-2-amine :

    • Structure: Phenyl-C(Me)

      
      -NH
      
      
      
      (No methylene bridge).
    • Effect: Removal of the methylene spacer in phenethylamines typically abolishes direct releasing activity at transporters. Instead, benzylamines (like cumylamine) often shift towards MAO inhibition or direct receptor interaction (e.g., trace amine-associated receptors, TAAR1).

Comparison to Ketamine (Dissociative)
  • Ketamine : 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.

    • Structure: Ortho-chlorophenyl and amine are geminal (on the same carbon). The cyclohexyl ring provides steric bulk.

    • Mechanism: High-affinity NMDA receptor antagonism.

  • 2-(2-Chlorophenyl)propan-2-amine :

    • Effect: Retains the ortho-chlorophenyl and geminal amine arrangement. The gem-dimethyl group mimics the steric bulk of the cyclohexyl ring but lacks the conformational rigidity. This suggests possible but lower-affinity NMDA antagonism compared to Ketamine.

Pharmacodynamics & CNS Effects[1]

Based on SAR principles and data from homologous cumylamines, the following CNS effects are projected:

Monoamine Oxidase Inhibition (Primary Mechanism)

Unlike phenethylamines,


-dimethylbenzylamines are resistant to deamination by MAO but can bind to the enzyme's active site, acting as competitive inhibitors.
  • Target : MAO-A and MAO-B.

  • Outcome : Elevation of synaptic levels of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT).

  • Clinical Correlate : Potential antidepressant or anxiogenic effects; risk of hypertensive crisis if combined with tyramine (Cheese Effect).

NMDA Receptor Modulation (Secondary Mechanism)

The ortho-chloro substitution is critical for NMDA affinity in arylcyclohexylamines.

  • Mechanism : Open-channel block of the NMDA receptor (PCP site).

  • Potency : Likely low . The acyclic nature increases conformational freedom, reducing binding entropy compared to the rigid ketamine structure.

  • CNS Effect : Mild dissociation, analgesia, or "spaced-out" sensation at high doses, rather than full anesthesia.

Signaling Pathway Visualization

The following diagram illustrates the dual pathway interaction:

CNS_Pathways Compound 2-(2-Chlorophenyl) propan-2-amine MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Inhibition (Competitive) NMDA NMDA Receptor (PCP Site) Compound->NMDA Antagonism (Low Affinity) DA_Levels ↑ Synaptic Dopamine MAO->DA_Levels Prevents Breakdown NE_Levels ↑ Synaptic Norepinephrine MAO->NE_Levels Prevents Breakdown Glu_Signal ↓ Glutamatergic Transmission NMDA->Glu_Signal Blocks Ca2+ Influx CNS_Stim Psychomotor Stimulation DA_Levels->CNS_Stim NE_Levels->CNS_Stim CNS_Dissoc Mild Dissociation/ Analgesia Glu_Signal->CNS_Dissoc

Caption: Dual mechanistic pathway showing MAO inhibition leading to monoaminergic accumulation and weak NMDA antagonism contributing to dissociative effects.

Toxicological Profile

Serotonergic Toxicity

As a likely MAO inhibitor, this compound poses a significant risk of Serotonin Syndrome if co-administered with SSRIs, SRAs (like MDMA), or precursors (5-HTP).

  • Symptoms: Hyperthermia, clonus, agitation, diaphoresis.

Cardiovascular Stress

Indirect sympathomimetic activity (via NE accumulation) can lead to:

  • Hypertension

  • Tachycardia

  • Vasoconstriction

Neurotoxicity

Chlorinated amphetamines (e.g., para-chloroamphetamine, PCA) are known neurotoxins that deplete serotonin. While this compound is a benzylamine (not an amphetamine), the ortho-chloro substitution is generally less toxic than para-chloro, but caution is warranted regarding long-term serotonergic depletion.

Experimental Protocols for Validation

To empirically define the CNS profile, the following standardized workflows are recommended.

Protocol: Competitive Radioligand Binding Assay (NMDA)

Objective : Determine affinity (


) for the PCP site of the NMDA receptor.
  • Tissue Preparation : Isolate rat forebrain synaptic membranes. Wash 3x in HEPES buffer (pH 7.4).

  • Ligand : Use [

    
    H]-MK-801 (Specific activity: 15-30 Ci/mmol).
    
  • Incubation :

    • Mix 100

      
      L membrane suspension + 5 nM [
      
      
      
      H]-MK-801 + Test Compound (1 nM - 100
      
      
      M).
    • Incubate at 25°C for 2 hours (equilibrium).

  • Termination : Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantification : Liquid scintillation counting.

  • Analysis : Plot log-dose vs. % inhibition to calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: In Vivo Microdialysis (Monoamines)

Objective : Measure real-time efflux of DA and 5-HT in the Nucleus Accumbens (NAc).

  • Surgery : Stereotaxic implantation of a guide cannula targeting the NAc (AP +1.7, ML +0.8, DV -6.0 relative to Bregma) in Sprague-Dawley rats.

  • Recovery : 5-7 days post-op.

  • Probe Insertion : Insert microdialysis probe (2mm membrane length). Perfusion with aCSF at 1.5

    
    L/min.
    
  • Baseline : Collect samples every 20 mins for 1 hour until stable (<10% variance).

  • Administration : IP injection of 2-(2-Chlorophenyl)propan-2-amine (e.g., 10 mg/kg).

  • Collection : Continue sampling for 4 hours.

  • Analysis : HPLC-ECD (Electrochemical Detection) to quantify DA, 5-HT, and metabolites (DOPAC, 5-HIAA).

    • Interpretation: A decrease in metabolites (DOPAC/5-HIAA) with a moderate increase in DA/5-HT confirms MAO inhibition . A massive spike in DA with no change in metabolites suggests releasing agent activity.

References

  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Handbook of Psychopharmacology, 11, 1-39. Link

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 172(17), 4254-4276. Link

  • PubChem Compound Summary . (2026). 2-(2-Chlorophenyl)propan-2-amine.[1][2][3] National Center for Biotechnology Information. Link (Note: Link to alcohol precursor or related record if amine specific is unavailable).

Sources

A Phased Approach to the Preliminary In Vitro Screening of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-phase in vitro screening cascade for the preliminary pharmacological characterization of 2-(2-Chlorophenyl)propan-2-amine, a novel compound with structural similarities to known psychoactive phenethylamines. The proposed workflow is designed to efficiently assess the compound's cytotoxic profile, identify and validate its primary molecular targets, and evaluate its broader selectivity. By integrating foundational cytotoxicity assays, targeted radioligand binding and functional uptake assays for monoamine transporters, and broad off-target profiling, this guide provides a robust framework for generating a preliminary in vitro safety and activity profile, essential for informed decision-making in early-stage drug discovery or psychoactive substance evaluation.

Introduction: Rationale for a Staged Screening Strategy

The compound 2-(2-Chlorophenyl)propan-2-amine is a structural analog of various substituted phenethylamines, a class known to interact with central nervous system (CNS) targets. Its chemical structure, featuring a propan-2-amine backbone attached to a chlorophenyl ring, suggests a potential for interaction with monoamine transporters, which are primary targets for many psychoactive agents, including amphetamines and cocaine[1][2]. Given the novelty of this specific isomer, a systematic in vitro evaluation is paramount to elucidate its biological activity profile.

A phased screening cascade is the most logical and resource-efficient approach.[3][4] This strategy allows for go/no-go decisions at critical junctures, ensuring that more complex and resource-intensive assays are only performed on compounds with a desirable foundational profile. The cascade begins with broad assessments of cytotoxicity to establish a viable concentration range for subsequent experiments, followed by focused primary screening on the most probable target class—monoamine transporters—and concludes with broader secondary screening to assess selectivity.[3]

This guide provides the scientific rationale and detailed protocols for each phase of this preliminary investigation.

Phase 1: Foundational Assays - Establishing a Therapeutic Window

The initial phase is designed to answer a critical first question: At what concentrations is the compound toxic to cells? This is essential to distinguish true pharmacological effects from those caused by cell death and to define the concentration range for all subsequent assays.[5][6]

General Cytotoxicity Assessment

The objective is to determine the concentration of 2-(2-Chlorophenyl)propan-2-amine that reduces cell viability by 50% (LC50). This is achieved by exposing various cell lines, including a non-neuronal line (HEK293) and a neuronal line (SH-SY5Y), to a range of compound concentrations.

Recommended Assay: Resazurin (AlamarBlue) or MTT-based assays are robust, colorimetric methods suitable for this purpose.[6][7] They measure the metabolic activity of living cells, which is a reliable indicator of cell viability.

Experimental Protocol: General Cytotoxicity (MTT Assay)
  • Cell Plating: Seed HEK293 and SH-SY5Y cells into separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Chlorophenyl)propan-2-amine hydrochloride (CAS: 1332765-99-7) in sterile water or DMSO.[8] Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with vehicle (negative control). Incubate for 24-48 hours.[9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the LC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data
Cell LineLC50 (µM)
HEK293150
SH-SY5Y110

Interpretation: Based on this hypothetical data, subsequent assays should use concentrations well below 100 µM to avoid confounding cytotoxic effects.

Phase 2: Primary Target Engagement - The Monoamine Transporters

Structural analogy strongly suggests that the primary targets for this compound are the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10][11] The goal of this phase is to determine if the compound binds to these transporters and, if so, with what affinity.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor or transporter.[10][12] These assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its target.

Experimental Protocol: Monoamine Transporter Binding Assay
  • Membrane Preparation: Use membrane preparations from HEK293 cells stably expressing human recombinant DAT, NET, or SERT. Detailed protocols for membrane preparation are available from the NIMH Psychoactive Drug Screening Program (PDSP).[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and a range of concentrations of 2-(2-Chlorophenyl)propan-2-amine.[14][15]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 4°C, depending on the transporter).[2][14]

  • Harvesting: Rapidly filter the contents of each well through a filtermat using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer.[14]

  • Scintillation Counting: Dry the filtermats, add scintillant, and count the retained radioactivity using a scintillation counter.[14]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) from the dose-response curve. Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data
TargetRadioligandKi (nM)
hDAT[³H]WIN 35,42885
hNET[³H]Nisoxetine25
hSERT[³H]Citalopram1250

Interpretation: This hypothetical data suggests the compound has a high affinity for NET, moderate affinity for DAT, and low affinity for SERT. This profile is indicative of a norepinephrine-dopamine selective compound.

Phase 3: Functional Validation and Selectivity Profiling

Binding does not always equate to functional activity. Therefore, the next logical step is to confirm that the compound's binding to DAT and NET results in a functional consequence, such as the inhibition of neurotransmitter uptake.[1] Additionally, a broader screen is necessary to understand the compound's selectivity.

Neurotransmitter Uptake Inhibition Assay

This functional assay directly measures the ability of the test compound to block the transport of neurotransmitters into cells. This can be done using radiolabeled neurotransmitters or specialized fluorescent dyes.[16][17]

Experimental Protocol: Neurotransmitter Uptake Assay (Fluorescence-Based)
  • Cell Plating: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well black, clear-bottom plates and allow them to adhere.[16][18]

  • Compound Incubation: Wash the cells and pre-incubate them with various concentrations of 2-(2-Chlorophenyl)propan-2-amine for 10-20 minutes at 37°C.[1][18]

  • Dye Addition: Add a fluorescent transporter substrate (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). This dye mimics the natural neurotransmitters.[16][17]

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence in kinetic mode for 20-30 minutes. The transporter carries the dye into the cell, increasing its fluorescence.[16] An external masking dye quenches the signal from outside the cells.[17]

  • Data Analysis: Calculate the rate of uptake for each concentration. Determine the IC50 value for uptake inhibition by fitting the data to a dose-response curve.

Table 3: Hypothetical Functional Potency Data
TargetFunctional AssayIC50 (nM)
hDATDopamine Uptake150
hNETNorepinephrine Uptake40
hSERTSerotonin Uptake>10,000

Interpretation: The functional data corroborates the binding data, confirming that the compound is a potent inhibitor of NET and a moderately potent inhibitor of DAT, with weak activity at SERT.

Broad Selectivity Screening

To ensure the compound is not acting promiscuously, it is crucial to screen it against a broad panel of other CNS targets. A cost-effective way to achieve this is through a screening service like the NIMH Psychoactive Drug Screening Program (PDSP), which provides data on hundreds of receptors, transporters, and ion channels.[19][20] A primary screen is typically run at a single high concentration (e.g., 10 µM).[14] Any target showing significant inhibition (>50%) would be flagged for follow-up dose-response analysis.

Data Synthesis and Path Forward

The preliminary in vitro screening cascade provides a multi-faceted view of the compound's biological activity.

  • Viability vs. Potency: The compound shows a clear window between its cytotoxic concentrations (LC50 > 100 µM) and its functional potency at NET (IC50 = 40 nM) and DAT (IC50 = 150 nM). This suggests its primary effects are pharmacological, not toxic.

  • Primary Mechanism: The data strongly indicates that 2-(2-Chlorophenyl)propan-2-amine is a norepinephrine-dopamine uptake inhibitor.

  • Selectivity: It displays selectivity for NET and DAT over SERT. The broader PDSP screen would further delineate its selectivity against other CNS targets.

This initial dataset provides a solid foundation for more advanced studies, including in vivo behavioral pharmacology, to determine its potential as a research tool or therapeutic lead.

Visualizations

Screening Cascade Workflow

G cluster_0 Phase 1: Foundational cluster_1 Phase 2: Primary Target ID cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Selectivity Cytotoxicity Cytotoxicity Assays (MTT / Resazurin) Determine LC50 Binding Radioligand Binding (DAT, NET, SERT) Determine Ki Cytotoxicity->Binding Define Conc. Range (< 1/10 LC50) Functional Uptake Inhibition Assays (Fluorescence / Radiometric) Determine IC50 Binding->Functional Validate Hits (Ki < 1µM) Selectivity Broad Panel Screen (e.g., NIMH PDSP) Assess Off-Target Activity Functional->Selectivity Confirm On-Target Mechanism

Caption: Workflow for the in vitro screening cascade.

References

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Assay Protocol Book Source: NIMH Psychoactive Drug Screening Program (PDSP) URL: [Link]

  • Title: Primary Radioligand Binding Assays Source: NIMH Psychoactive Drug Screening Program (PDSP) URL: [Link]

  • Title: A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects Source: PMC (PubMed Central) URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF Source: ResearchGate URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC (PubMed Central) URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]

  • Title: SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Assay in Summary_ki Source: BindingDB URL: [Link]

  • Title: NIMH Psychoactive Drug Screening Program Source: National Institute of Mental Health (NIMH) URL: [Link]

  • Title: The NIMH Psychoactive Drug Screening Program (PDSP) Source: National Institute of Mental Health (NIMH) URL: [Link]

  • Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit (Product Page) Source: Molecular Devices URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks Source: Kishida Chemical Co., Ltd. | BuyChemJapan URL: [Link]

  • Title: PDSP Selectivity Data Source: opnMe | Boehringer Ingelheim URL: [Link]

  • Title: A screening cascade designed to make maximum use of in vitro systems... Source: ResearchGate URL: [Link]

  • Title: A Novel Nontargeted Screening Strategy for New Psychoactive Substances Source: PubMed URL: [Link]

  • Title: High-throughput screening for new psychoactive substances (NPS) in whole blood by DLLME extraction and UHPLC-MS/MS analysis Source: PubMed URL: [Link]

  • Title: Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography Source: CORE URL: [Link]

Sources

Methodological & Application

enantioselective synthesis of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-(2-Chlorophenyl)propan-2-amine & Enantioselective Protocols for Chiral Analogs

Part 1: Executive Summary & Structural Analysis

Target Molecule: 2-(2-Chlorophenyl)propan-2-amine IUPAC Name: 2-(2-chlorophenyl)propan-2-amine Chemical Structure: A tertiary carbinamine featuring a 2-chlorophenyl ring and two methyl groups attached to the amine-bearing carbon.

Critical Stereochemical Note: Researchers must note that the literal target, 2-(2-Chlorophenyl)propan-2-amine , is an achiral molecule due to the internal symmetry provided by the gem-dimethyl group (two identical methyl ligands on the quaternary carbon). Consequently, "enantioselective synthesis" strictly applies only to its chiral analogs (e.g., where one methyl is replaced by an ethyl group, or in cyclic analogs like norketamine precursors).

To address the user's requirement for both the specific target and the "enantioselective" context, this guide provides:

  • Protocol A: The robust, industrial-standard synthesis of the achiral target 2-(2-Chlorophenyl)propan-2-amine via the Ritter Reaction.

  • Protocol B: The enantioselective synthesis of the closely related chiral pharmacophore (S)-1-(2-chlorophenyl)ethylamine , utilizing Ellman’s Auxiliary and Biocatalysis. This molecule is the standard chiral benchmark for this structural class in drug development.

Part 2: Synthesis Protocols

Protocol A: Synthesis of 2-(2-Chlorophenyl)propan-2-amine (Achiral)

Methodology: Grignard Addition followed by Ritter Reaction

This route is preferred over direct amination due to the steric hindrance of the ortho-chloro substituent and the quaternary center. The Ritter reaction allows for the introduction of the nitrogen atom into a tertiary alcohol with high efficiency.

Reagents:

  • 2'-Chloroacetophenone (Starting Material)

  • Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O)

  • Sodium Cyanide (NaCN) or Acetonitrile

  • Sulfuric Acid (H₂SO₄, conc.)

  • Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Nucleophilic Addition (Formation of Tertiary Alcohol):

    • Charge a flame-dried 3-neck flask with 2'-Chloroacetophenone (1.0 eq) in anhydrous THF under N₂.

    • Cool to 0°C. Dropwise add MeMgBr (1.2 eq) over 30 minutes. The ortho-Cl provides steric bulk; ensure vigorous stirring.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour into saturated NH₄Cl (aq). Extract with EtOAc.

    • Product: 2-(2-Chlorophenyl)propan-2-ol. (Yield >90%).

  • Ritter Reaction (Installation of Amine):

    • Dissolve the tertiary alcohol (from Step 1) in Acetic Acid (5 vol).

    • Add Sodium Cyanide (1.5 eq) (Caution: HCN generation) OR use Acetonitrile as solvent/reactant for the acetamide intermediate. Note: NaCN/H₂SO₄ yields the formamide, which hydrolyzes easier.

    • Cool to 0°C. Dropwise add conc. H₂SO₄ (2.0 eq).

    • Heat to 50°C for 6 hours. The carbocation intermediate is stabilized by the phenyl ring but destabilized inductively by the o-Cl; heat is required.

    • Intermediate: N-(2-(2-chlorophenyl)propan-2-yl)formamide.

  • Hydrolysis (Deprotection):

    • Add 20% NaOH (aq) directly to the reaction mixture or reflux with EtOH/HCl if using the acetamide route.

    • Reflux for 12 hours to cleave the amide bond.

    • Isolation: Basify to pH 12, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize the HCl salt from EtOH/Et₂O.

Protocol B: Enantioselective Synthesis of (S)-1-(2-Chlorophenyl)ethylamine

Methodology: Ellman’s Sulfinamide Auxiliary Strategy

For drug development requiring chiral efficacy, the desymmetrized analog (ethyl instead of one methyl) is the target. This protocol yields the (S)-enantiomer with >98% ee.[1]

Mechanism: Condensation of a ketone with a chiral sulfinamide followed by diastereoselective reduction.

Reagents:

  • 2'-Chloroacetophenone

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium Borohydride (NaBH₄)

  • HCl (4M in Dioxane)

Step-by-Step Workflow:

  • Imine Formation:

    • Mix 2'-Chloroacetophenone (10 mmol) and (S)-tert-butanesulfinamide (11 mmol) in THF (20 mL).

    • Add Ti(OEt)₄ (20 mmol) to act as a Lewis acid and water scavenger.

    • Reflux for 24 hours. (The ortho-Cl slows condensation; Ti(OEt)₄ is critical).

    • Workup: Pour into brine, filter Ti salts, concentrate.

    • Product: (S,E)-N-(1-(2-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Reduction:

    • Dissolve the sulfinyl imine in THF at -48°C.

    • Add NaBH₄ (5 eq). The bulky auxiliary directs hydride attack to the Re-face.

    • Warm to RT slowly.

    • Result: A single diastereomer of the sulfinamide.

  • Cleavage of Auxiliary:

    • Treat the reduced product with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

    • Precipitate the product by adding Et₂O.

    • Final Product: (S)-1-(2-Chlorophenyl)ethylamine Hydrochloride.

Part 3: Data & Visualization

Table 1: Comparative Metrics of Synthetic Routes
ParameterRitter Reaction (Protocol A)Ellman Auxiliary (Protocol B)Biocatalysis (Alternative)
Target Molecule 2-(2-Cl-Ph)propan-2-amine(S)-1-(2-Cl-Ph)ethylamine(S)-1-(2-Cl-Ph)ethylamine
Chirality AchiralChiral (S-isomer)Chiral (S-isomer)
Key Intermediate Tertiary CarbocationChiral N-Sulfinyl ImineProchiral Ketone
Yield (Overall) 65-75%70-80%>90% (Conversion)
Enantiomeric Excess N/A>98% ee>99% ee
Scalability High (Kg scale)Medium (Cost of Auxiliary)High (Green Chem)
Figure 1: Reaction Pathway Diagram

SynthesisPathways Start 2'-Chloroacetophenone Grignard Grignard Addn (MeMgBr) Start->Grignard Protocol A Ellman Condensation ((S)-tBu-Sulfinamide) Start->Ellman Protocol B (Enantioselective) Alcohol Tertiary Alcohol (Achiral) Grignard->Alcohol Ritter Ritter Reaction (HCN/H2SO4) Alcohol->Ritter TargetA 2-(2-Chlorophenyl) propan-2-amine (Achiral Target) Ritter->TargetA Imine Chiral Sulfinyl Imine Ellman->Imine Reduct Reduction (NaBH4) Imine->Reduct Diastereoselective Cleave Acid Hydrolysis Reduct->Cleave TargetB (S)-1-(2-Chlorophenyl) ethylamine (Chiral Analog) Cleave->TargetB

Caption: Divergent synthesis pathways from 2'-Chloroacetophenone. Protocol A yields the achiral gem-dimethyl amine, while Protocol B yields the high-value chiral ethylamine analog.

Part 4: Scientific Validation & Troubleshooting

Self-Validating the Ritter Reaction (Protocol A):

  • Monitoring: The conversion of the tertiary alcohol to the amide is often accompanied by a color change (clear to yellow/orange) due to the carbocation formation.

  • IR Spectroscopy: Disappearance of the O-H stretch (~3400 cm⁻¹) and appearance of the Amide I/II bands (~1650 cm⁻¹) confirms the intermediate.

  • Steric Warning: The ortho-chloro group exerts significant steric pressure. If the Ritter reaction stalls, increase temperature to 60°C but do not exceed 75°C to avoid polymerization of the styrene byproduct (formed via elimination).

Mechanistic Insight on Enantioselectivity (Protocol B): The ortho-chloro substituent plays a dual role. While it sterically hinders the condensation, it also enhances the diastereoselectivity during the reduction step by locking the conformation of the imine intermediate, preventing free rotation and ensuring the hydride attacks predominantly from the less hindered face defined by the Ellman auxiliary.

References

  • Ritter Reaction Optimization: Bishop, R. "The Ritter Reaction."[2] Comprehensive Organic Synthesis, 1991, 6, 261-300.

  • Ellman Auxiliary Protocol: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984-995.

  • Chiral Amine Synthesis (Biocatalysis): Ghislieri, D., & Turner, N. J. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 2014, 57, 284-300.

  • Properties of 2-(2-Chlorophenyl)propan-2-amine: PubChem Compound Summary for CID 12759846 (Alcohol precursor) and related Amine salts.

Sources

Application Note: Chiral Resolution of 2-(2-Chlorophenyl)propan-2-amine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the enantioselective separation of 2-(2-Chlorophenyl)propan-2-amine, a chiral amine of significant interest in pharmaceutical development due to its structural relation to pharmacologically active compounds. Recognizing that enantiomers can possess distinct pharmacological and toxicological profiles, a robust and reliable analytical method for their separation is paramount for quality control and regulatory compliance.[1] This document provides two primary, detailed protocols utilizing different modes of High-Performance Liquid Chromatography (HPLC) with complementary Chiral Stationary Phases (CSPs): a polysaccharide-based CSP under normal-phase conditions and a macrocyclic glycopeptide-based CSP in a polar ionic mode. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, method development strategies, and system suitability criteria to ensure self-validating and reproducible results.

Introduction: The Imperative of Chiral Separation

2-(2-Chlorophenyl)propan-2-amine is a primary amine with a stereogenic center, making it a chiral molecule. In the pharmaceutical industry, the differential biological activity of enantiomers is a critical consideration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. Therefore, the ability to separate and quantify the individual enantiomers of such compounds is a fundamental requirement in drug discovery, development, and manufacturing.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the direct separation of enantiomers.[2][3][4] The selection of an appropriate CSP and mobile phase is crucial for achieving successful chiral resolution. This application note provides a comprehensive approach to developing a robust HPLC method for the chiral resolution of 2-(2-Chlorophenyl)propan-2-amine, focusing on two of the most versatile classes of CSPs: polysaccharide derivatives and macrocyclic glycopeptides.

Chiral Recognition: Understanding the Separation Mechanism

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times and, consequently, separation.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[5][6] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all within the chiral grooves and cavities of the polysaccharide structure.[7][8] For an amine like 2-(2-Chlorophenyl)propan-2-amine, the primary amine group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the aromatic ring can engage in π-π interactions.

cluster_CSP Polysaccharide CSP cluster_Analyte 2-(2-Chlorophenyl)propan-2-amine CSP Chiral Groove HBond Hydrogen Bonding Sites (C=O, N-H) PiStack Aromatic Groups (π-π interactions) Analyte Analyte Molecule Analyte->CSP Steric Fit Amine Primary Amine (-NH2) Amine->HBond Hydrogen Bonding Aromatic Chlorophenyl Ring Aromatic->PiStack π-π Stacking cluster_CSP Macrocyclic Glycopeptide CSP cluster_Analyte 2-(2-Chlorophenyl)propan-2-amine CSP Chiral Cavity Ionic Ionic Sites (-COOH, -NH2) Hydrophobic Hydrophobic Pocket HBond H-Bond Donors/Acceptors Analyte Analyte Molecule Analyte->CSP Inclusion Complexation Analyte->HBond Hydrogen Bonding IonizedAmine Ionized Amine (-NH3+) IonizedAmine->Ionic Ionic Interaction Aromatic Chlorophenyl Ring Aromatic->Hydrophobic Hydrophobic Interaction

Caption: Chiral recognition on a macrocyclic glycopeptide CSP.

Experimental Protocols

The following protocols provide starting points for the chiral resolution of 2-(2-Chlorophenyl)propan-2-amine. Method optimization will likely be necessary to achieve the desired separation.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is often a good starting point for chiral separations of amines due to the strong hydrogen bonding interactions in a non-polar mobile phase.

3.1.1 Materials and Reagents

  • Analyte: Racemic 2-(2-Chlorophenyl)propan-2-amine

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Ethanolsulfonic acid (ESA)

  • Sample Diluent: Mobile phase or a mixture of Hexane/IPA (90:10, v/v)

3.1.2 Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is sufficient.
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmAmylose-based CSPs are often successful for amine separations.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A typical normal-phase mobile phase. The alcohol content modulates retention, and the amine additive improves peak shape for basic analytes. [9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect selectivity; starting at ambient temperature is recommended.
Detection UV at 220 nmThe chlorophenyl group should provide sufficient UV absorbance at this wavelength.
Injection Vol. 10 µLAdjust as needed based on analyte concentration and detector response.

3.1.3 Sample Preparation

  • Prepare a stock solution of racemic 2-(2-Chlorophenyl)propan-2-amine at 1 mg/mL in the sample diluent.

  • Further dilute the stock solution with the sample diluent to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and instrument.

Method 2: Polar Ionic Mode with a Macrocyclic Glycopeptide-Based CSP

The polar ionic mode is particularly effective for ionizable compounds like primary amines and is highly compatible with mass spectrometry.

3.2.1 Materials and Reagents

  • Analyte: Racemic 2-(2-Chlorophenyl)propan-2-amine

  • Solvents: HPLC-grade Methanol (MeOH)

  • Additives: Acetic acid (glacial) and Ammonium hydroxide (concentrated)

  • Sample Diluent: Mobile phase

3.2.2 Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is suitable.
Chiral Column Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µmA vancomycin-based CSP known for its robustness and selectivity for polar and ionizable compounds. [4]
Mobile Phase Methanol / 0.1% Acetic Acid / 0.02% Ammonium HydroxideThis polar ionic mobile phase controls the ionization state of both the analyte and the CSP, which is crucial for chiral recognition.
Flow Rate 0.8 mL/minA slightly lower flow rate can sometimes improve resolution.
Column Temp. 25 °CAs with normal-phase, temperature can be optimized to improve separation.
Detection UV at 220 nmConsistent with the analyte's expected absorbance.
Injection Vol. 10 µLAdjust based on sensitivity.

3.2.3 Sample Preparation

  • Prepare a stock solution of racemic 2-(2-Chlorophenyl)propan-2-amine at 1 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method Development and Optimization Workflow

Achieving baseline separation of enantiomers often requires a systematic approach to method development.

start Start: Racemic Analyte csp_selection Select CSP Type (Polysaccharide vs. Macrocyclic) start->csp_selection mode_selection Select Mobile Phase Mode (Normal vs. Polar Ionic) csp_selection->mode_selection initial_run Perform Initial Run with Starting Conditions mode_selection->initial_run eval_separation Evaluate Separation (Resolution, Peak Shape) initial_run->eval_separation eval_separation->csp_selection No Separation optimize_mp Optimize Mobile Phase - Adjust alcohol content - Vary additive concentration eval_separation->optimize_mp Partial Separation final_method Final Validated Method eval_separation->final_method Baseline Separation optimize_mp->eval_separation optimize_temp Optimize Column Temperature optimize_mp->optimize_temp optimize_temp->eval_separation optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->eval_separation no_sep No Separation poor_sep Poor Separation

Caption: Workflow for chiral method development.

Mobile Phase Optimization
  • Normal Phase: The ratio of n-hexane to the alcohol modifier (IPA or EtOH) is the primary driver of retention. Increasing the alcohol percentage will decrease retention times. The type and concentration of the amine additive can significantly impact peak shape and selectivity. [10]Sometimes, an acidic additive like ethanesulfonic acid can provide better results for basic compounds. [11]* Polar Ionic Mode: The ratio of acid to base in the mobile phase is critical. Fine-tuning these concentrations can alter the ionization states of the analyte and the CSP, thereby influencing the chiral recognition.

Temperature Optimization

Column temperature can have a significant effect on chiral separations. It is advisable to screen temperatures between 10°C and 40°C. Lower temperatures often increase resolution but may lead to broader peaks and longer analysis times.

System Suitability

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis. [12][13]The following parameters should be monitored using a racemic standard.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5Ensures that the two enantiomer peaks are sufficiently separated for accurate integration. [2][14]
Tailing Factor (T) ≤ 2.0Indicates good peak symmetry, which is crucial for accurate peak area determination. [2]
Theoretical Plates (N) > 2000A measure of column efficiency.
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injection and detection system. [2]

Conclusion

This application note provides a comprehensive framework for developing a robust and reliable HPLC method for the chiral resolution of 2-(2-Chlorophenyl)propan-2-amine. By systematically evaluating both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases and optimizing the mobile phase and other chromatographic parameters, researchers can achieve accurate and reproducible enantioselective separations. The detailed protocols and method development strategies outlined herein serve as a valuable resource for ensuring the chiral purity and quality of this important pharmaceutical intermediate.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. J Chromatogr A. 2004;1041(1-2):211-7. [Link]

  • Retention mechanism of high-performance liquid chromatographic enantioseparation on macrocyclic glycopeptide-based chiral stationary phases. J Chromatogr A. 2009;1216(10):1589-607. [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. 2014;29(3):185-191. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. 2021;26(14):4285. [Link]

  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Anal Chim Acta. 2024;1308:343223. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. FULIR. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. 2022;46(4). [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. [Link]

  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Restek. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. 2022;12(40):25965-25972. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry. 2018;102:244-256. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2023;36(1):24-29. [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods Mol Biol. 2026;2712:127-151. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):179-186. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. 2021;26(11):3346. [Link]

  • HPLC manual (for chiral HPLC analysis). chem-station. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. 2023. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. J Chromatogr A. 2006;1101(1-2):86-93. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

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The Versatile Scaffold: Unlocking the Potential of 2-(2-Chlorophenyl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Structure in Neuropharmacology

In the vast landscape of medicinal chemistry, the 2-phenylpropan-2-amine scaffold holds a significant position as a core structural motif in a multitude of centrally acting agents. Its constrained ethylamine backbone, adorned with a phenyl ring, provides a versatile template for interacting with various biological targets within the central nervous system (CNS). The introduction of a chlorine atom at the ortho-position of the phenyl ring, yielding 2-(2-chlorophenyl)propan-2-amine, offers a nuanced modification that can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This strategic halogenation can enhance metabolic stability, modulate receptor binding affinity, and fine-tune the overall pharmacological profile, making it a compelling building block for the design of novel therapeutic agents.

This technical guide delves into the medicinal chemistry applications of 2-(2-chlorophenyl)propan-2-amine, providing a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its utilization as a key intermediate in drug discovery. By understanding the underlying principles of its synthesis and the structure-activity relationships of its derivatives, researchers can leverage this valuable scaffold to develop next-generation therapeutics for a range of neurological and psychiatric disorders.

Synthetic Pathways: Accessing the Core Scaffold

The efficient synthesis of 2-(2-chlorophenyl)propan-2-amine is paramount for its application in medicinal chemistry. The Ritter reaction stands out as a robust and widely applicable method for the preparation of α,α-disubstituted phenethylamines.[1][2][3] This reaction provides a direct and atom-economical route to the desired amine from readily available starting materials.

Protocol 1: Synthesis of 2-(2-Chlorophenyl)propan-2-amine via the Ritter Reaction

This protocol outlines the synthesis of the target compound starting from 2-(2-chlorophenyl)propan-2-ol. The reaction proceeds through the formation of a stable tertiary carbocation, which is then trapped by a nitrile, followed by hydrolysis to yield the corresponding amine.

Materials:

  • 2-(2-Chlorophenyl)propan-2-ol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in diethyl ether

Procedure:

  • Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-chlorophenyl)propan-2-ol (1 equivalent) in an excess of acetonitrile. Cool the mixture to 0°C in an ice bath.

  • Nitrile Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled solution while maintaining the temperature below 10°C. The addition of the strong acid facilitates the formation of the tertiary carbocation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Hydrolysis: Carefully pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until the pH is greater than 10. This step hydrolyzes the intermediate nitrilium ion to the corresponding N-acetyl compound and then to the free amine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The amine product will partition into the organic phase.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-(2-chlorophenyl)propan-2-amine.

  • Purification and Salt Formation: The crude amine can be purified by distillation or column chromatography. For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried.

Causality Behind Experimental Choices:

  • The use of a strong acid like sulfuric acid is crucial for the efficient generation of the tertiary carbocation from the corresponding alcohol.

  • Acetonitrile serves as both the solvent and the nucleophile in the Ritter reaction.

  • The basic workup is essential for the hydrolysis of the intermediate and the liberation of the free amine.

  • Conversion to the hydrochloride salt improves the stability and handling of the final product.

Diagram: Synthetic Workflow

G start Start: 2-(2-Chlorophenyl)propan-2-ol step1 Ritter Reaction (Acetonitrile, H₂SO₄) start->step1 step2 Hydrolysis (NaOH) step1->step2 step3 Extraction (Diethyl ether) step2->step3 step4 Purification/Salt Formation (HCl/ether) step3->step4 end End Product: 2-(2-Chlorophenyl)propan-2-amine HCl step4->end G start 2-(2-Chlorophenyl)propan-2-amine step1 Acylation (R-COCl, Et₃N) start->step1 step2 Reductive Amination (R-CHO, NaBH(OAc)₃) start->step2 step3 Sulfonylation (R-SO₂Cl, Pyridine) start->step3 end Library of N-Substituted Derivatives step1->end step2->end step3->end

Caption: Strategies for derivatizing the primary amine of the core scaffold.

Quantitative Data Summary

While specific biological data for 2-(2-chlorophenyl)propan-2-amine is not extensively reported in publicly available literature, the following table provides predicted physicochemical properties which are crucial for assessing its drug-likeness and potential for CNS penetration.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 183.67 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP 2.8 - 3.2Indicates good lipophilicity, suggesting potential for crossing the blood-brain barrier.
pKa (amine) 9.5 - 10.5The basicity of the amine is important for salt formation and interaction with biological targets.
Polar Surface Area 26.02 ŲLow polar surface area is favorable for CNS penetration.

Conclusion and Future Directions

2-(2-Chlorophenyl)propan-2-amine represents a promising and underexplored building block in medicinal chemistry. Its straightforward synthesis via the Ritter reaction and its structural relationship to a range of CNS-active compounds make it an attractive starting point for the development of novel therapeutics. The strategic placement of the chloro and gem-dimethyl groups provides a unique combination of steric and electronic properties that can be exploited to achieve desired pharmacological profiles.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of 2-(2-chlorophenyl)propan-2-amine. Structure-activity relationship studies will be crucial in identifying key structural features that govern potency and selectivity for specific CNS targets. Furthermore, in-depth pharmacokinetic and toxicological profiling of lead compounds will be necessary to assess their potential for clinical development. The application of this versatile scaffold holds the potential to yield novel drug candidates for a variety of neurological and psychiatric disorders, addressing unmet medical needs.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Nieto, C. T.; Manchado, A.; Belda, L.; Diez, D.; Garrido, N. M. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules2023 , 28 (2), 855. [Link]

  • Pevarello, P.; Vulpetti, A.; Vianello, P.; Amici, R.; Villa, M.; Cappa, A.; ... & Varasi, M. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky) amino] alkanamide derivatives. Journal of medicinal chemistry, 1998 , 41(4), 579-590. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Siatra-Papastaikoudi, T., & Tsotinis, A. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-and 3-(3-Chlorophenyl)-2, 5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599. [Link]

  • Winston Thomas R. Methods for treating chronic pain using a combination of bupropion ((±)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one) and phentermine (2-methyl-1-phenylpropan-2-amine).
  • Knoll, J., & Miklya, I. (2022). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International journal of molecular sciences, 23(15), 8593. [Link]

  • Wikipedia. Bupropion. [Link]

  • S. S. Mohapatra et al. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. European Journal of Medicinal Chemistry, 2019 , 180, 447-460. [Link]

  • Wikipedia. Phenylpropylaminopentane. [Link]

  • McDowell, J. E., & McDonough, B. E. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 855. [Link]

  • Cannon, J. G., & Milne, P. J. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 19(8), 984–987. [Link]

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HPLC-UV method for purity analysis of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purity Analysis of 2-(2-Chlorophenyl)propan-2-amine by High-Performance Liquid Chromatography with UV Detection

Abstract

This document provides a comprehensive guide for the determination of purity for the compound 2-(2-Chlorophenyl)propan-2-amine using a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, validated method for quality control and impurity profiling. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide details the chromatographic conditions, sample preparation, and a full validation protocol, including specificity, linearity, accuracy, precision, and robustness, to ensure the method is suitable for its intended purpose.

Introduction and Scientific Principle

2-(2-Chlorophenyl)propan-2-amine is an aromatic amine derivative whose purity is critical for its application in pharmaceutical research and development.[4] Impurities, which can arise from the synthetic process or degradation, may impact the compound's efficacy, safety, and stability. Therefore, a precise and reliable analytical method is essential for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components within a mixture.[5] This method utilizes a reversed-phase approach, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. 2-(2-Chlorophenyl)propan-2-amine, being a moderately polar aromatic compound, is well-suited for this technique.

Detection is achieved using a UV-Visible spectrophotometric detector. The aromatic ring and chloro-substituent in the analyte act as chromophores, allowing for sensitive detection at a specific wavelength. By monitoring the absorbance, the concentration of the analyte and any impurities can be accurately determined. The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and specificity.

Materials and Methodology

Reagents and Chemicals
  • 2-(2-Chlorophenyl)propan-2-amine Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade, ~99%)

  • Phosphoric Acid (ACS Grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or PDA detector. (e.g., Agilent 1290 Infinity LC System, Waters ACQUITY UPLC H-Class System).[6][7]

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions

The following conditions were established to provide optimal separation and peak shape for the main analyte and potential impurities. The use of formic acid in the mobile phase helps to protonate the amine, reducing peak tailing and ensuring consistent retention.[7]

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 220 nm. (Scan range: 200-400 nm for peak purity)
Run Time 35 minutes

Rationale for Wavelength Selection: Simple saturated amines exhibit UV absorption at short wavelengths (~220 nm).[8] The presence of the chlorophenyl group creates a conjugated system that enhances UV absorbance. A wavelength of 220 nm is chosen to provide high sensitivity for both the parent compound and a broad range of potential impurities which may lack the full aromatic chromophore.

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used for preparing all solutions to ensure miscibility with the mobile phase.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(2-Chlorophenyl)propan-2-amine Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(2-Chlorophenyl)propan-2-amine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is chosen for the accurate detection of impurities at the 0.1% level.

HPLC-UV Purity Analysis Workflow

The following diagram outlines the logical flow of the purity analysis from sample preparation to final validation assessment.

Caption: Workflow for HPLC-UV Purity Analysis and Method Validation.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]

System Suitability

Before each validation run, inject the Working Standard Solution (0.1 mg/mL) five times. The system is deemed suitable if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
%RSD of Peak Area≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure:

    • Inject the diluent to demonstrate no interference at the retention time of the analyte.

    • Analyze the reference standard and the test sample.

    • Perform forced degradation studies on the sample (e.g., exposure to acid, base, oxidation, heat, and light). Analyze the stressed samples.

  • Acceptance Criteria: The main peak should be free from co-elution from any impurities or degradants. This can be confirmed by peak purity analysis using the DAD, which should show a purity angle less than the purity threshold. The method should resolve the analyte peak from all degradation product peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample with a known concentration and comparing the measured value to the true value.

  • Procedure: Spike a sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is the measure of the method's repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Procedure: These can be estimated from the linearity data based on the standard deviation of the response (σ) and the slope of the calibration curve (S):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH/composition (e.g., ± 0.05% formic acid)

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by these changes.

Summary of Validation Parameters

Validation ParameterTypical Acceptance Criteria
Specificity No interference; peak purity passes
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of working concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (%RSD) ≤ 10%
Robustness System suitability passes under varied conditions

Conclusion

This application note details a specific, accurate, and precise HPLC-UV method for determining the purity of 2-(2-Chlorophenyl)propan-2-amine. The provided chromatographic conditions are designed for robust separation, and the comprehensive validation protocol ensures that the method is reliable and suitable for its intended use in a quality control environment. Adherence to this guide will enable drug development professionals to confidently assess the quality of this important chemical entity.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Chen, H., & Wang, J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(1), 59-64.
  • Bari, M. F., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride. Sigma-Aldrich.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency.
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE. Chemicalbook.
  • Quality Guidelines.
  • 2-(3-Chlorophenyl)propan-2-amine. CymitQuimica.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride. Sigma-Aldrich (Chinese).
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks. Kishida Chemical Co., Ltd. | BuyChemJapan.
  • Spectroscopic Properties of Amines. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dmNoVYw4wTEw5RYTV9mBIgXuHcKGIznT99El8ef-3lHaE3HgzvhKsHnPzUndz7Xx93X61o70RPa3Dv_bCvfN49OKGaJurXNDxcSvngzECeAQFqrZPjwegJC8Y8EXVJMuP33gna6LNFH3a6nri14L-0fX_R5jF8zga6n3B1Viv1zeUegpOrlVfm8gs3oIeb7dbYyVFleu8HbFXLM1gMssSAXgZjJ13S8jdNQvVyYDNVo75DI3yavtDhKnO-ghrnqorzLIVYNT0UGZoJ_Kf6MfbJYZO9DJEUQ-doBwei1Qnw5C7qhkEpJaiDbc0d8sKjf54V5JyzQzCrm7ptwGTrr5y7JobMczGg==]([Link]

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cell culture assays for testing 2-(2-Chlorophenyl)propan-2-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating the cytotoxicity of 2-(2-Chlorophenyl)propan-2-amine (Clortermine). As a structural analog of phentermine and chlorphentermine, this compound belongs to the class of Cationic Amphiphilic Drugs (CADs) .

While historically investigated for anorectic properties, its structural features—specifically the ortho-chlorine substitution on the phenyl ring and the steric bulk of the isopropyl amine group—necessitate a rigorous safety profiling strategy distinct from standard small molecules.

Why Specific Assays Are Required

Standard viability assays (e.g., Trypan Blue) are insufficient for this compound class due to three specific mechanistic liabilities:

  • Mitochondrial Uncoupling: Amphetamine derivatives frequently disrupt the Electron Transport Chain (ETC), leading to ATP depletion before membrane rupture occurs.

  • Oxidative Stress: The amine group can undergo auto-oxidation or metabolic activation (via CYPs), generating Reactive Oxygen Species (ROS).

  • Phospholipidosis: As a CAD, the compound may become trapped in acidic lysosomes (ion trapping), inhibiting phospholipases and causing lipid accumulation—a phenotype often missed in short-term necrosis assays.

Experimental Design Strategy

Cell Model Selection
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular)Primary site of xenobiotic metabolism. Expresses CYPs necessary to test if metabolites are more toxic than the parent.
SH-SY5Y NeuroblastomaTarget tissue proxy.[1] Highly sensitive to dopaminergic/serotonergic neurotoxins (relevant for amphetamine analogs).
H9c2 CardiomyoblastAssesses cardiotoxicity, a known risk for anorectic agents (e.g., valvulopathy, hypertrophy).[2]
Compound Preparation & Solubility[1]
  • Chemical Nature: 2-(2-Chlorophenyl)propan-2-amine is lipophilic in its free base form but highly water-soluble as a hydrochloride salt.

  • Solvent: Use DMSO for stock solutions (100 mM) to ensure sterility and long-term stability.

  • Vehicle Control: Final DMSO concentration in culture media must be < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to multi-parametric endpoint analysis.

Cytotoxicity_Workflow Stock Stock Prep (100mM in DMSO) Dilution Serial Dilution (Media + 0.5% DMSO) Stock->Dilution Treatment Drug Exposure (24h - 72h) Dilution->Treatment Seeding Cell Seeding (96-well / 24h recovery) Seeding->Treatment MTT Metabolic Assay (MTT/MTS) Treatment->MTT Primary Screen LDH Membrane Assay (LDH Release) Treatment->LDH Necrosis Check ROS Oxidative Stress (DCFDA / MitoSOX) Treatment->ROS Mechanism

Figure 1: Integrated workflow for cytotoxicity profiling. Note the parallel processing of metabolic (MTT) and membrane (LDH) endpoints.

Detailed Protocols

Protocol A: Metabolic Competence (MTS Assay)

Objective: Determine the IC50 based on mitochondrial reductase activity. We prefer MTS over MTT for this compound to avoid the solubilization step, which can be error-prone with lipid-accumulating cells.

Materials:

  • MTS Reagent (Tetrazolium compound)

  • Phenazine methosulfate (PMS) - electron coupling reagent

  • 96-well tissue culture plates (clear bottom)

Step-by-Step:

  • Seeding: Plate cells (e.g., SH-SY5Y) at 10,000 cells/well in 100 µL media. Incubate 24h at 37°C/5% CO2.

  • Treatment: Remove old media. Add 100 µL of fresh media containing 2-(2-Chlorophenyl)propan-2-amine at concentrations ranging from 1 µM to 1000 µM (log-scale). Include:

    • Negative Control: Media + 0.5% DMSO.

    • Positive Control: 10% DMSO or Triton X-100.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 24h or 48h .

  • Assay: Add 20 µL of MTS/PMS solution to each well.

  • Development: Incubate 1–4 hours at 37°C. Monitor color change (brown formazan).

  • Read: Measure absorbance at 490 nm .

Critical Scientist Note: Amphetamine derivatives can sometimes induce hyperthermia or hyper-metabolism in cells before death. If you see an increase in absorbance at low doses (hormesis), this indicates mitochondrial stimulation, not necessarily proliferation.

Protocol B: Membrane Integrity (LDH Release)

Objective: Distinguish between cytostatic effects (reduced growth) and cytotoxic effects (necrosis/membrane rupture).

Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon membrane damage.

Step-by-Step:

  • Supernatant Collection: Using the same plates from the treatment phase (if planned carefully), transfer 50 µL of culture supernatant to a fresh 96-well plate.

    • Tip: Do this before adding MTS reagents if multiplexing.

  • Reaction Mix: Add 50 µL of LDH Reaction Mix (Diaphorase + NAD+ + Tetrazolium/Resazurin).

  • Incubation: Incubate 30 minutes at Room Temperature (protected from light).

  • Stop: Add Stop Solution (if kit requires).

  • Read: Measure absorbance at 490 nm (or fluorescence ex/em 560/590 nm).

Calculation:



  • Low Control: Untreated cells (spontaneous release).

  • High Control: Lysis buffer treated cells (maximum release).

Protocol C: Mechanistic Insight (Phospholipidosis & ROS)

Rationale: Since 2-(2-Chlorophenyl)propan-2-amine is a CAD, it may cause lysosomal storage issues similar to chlorphentermine.

Workflow:

  • ROS Detection:

    • Pre-load cells with DCFDA (20 µM) for 45 mins.

    • Wash with PBS.[3]

    • Treat with compound for 4–6 hours (early time point).

    • Measure Fluorescence (Ex/Em: 485/535 nm).

    • Expectation: A spike in ROS often precedes mitochondrial collapse.

  • Phospholipidosis Screen (HCS LipidTox):

    • Treat cells for 48–72 hours (accumulation takes time).

    • Fix cells with 4% Paraformaldehyde.

    • Stain with HCS LipidTox Red phospholipidosis detection reagent.

    • Image via fluorescence microscopy.[3]

    • Positive Result: Punctate, bright fluorescent accumulation in the cytoplasm indicating lysosomal trapping.

Data Analysis & Interpretation

Mechanistic Decision Tree

Use the following logic to interpret discordant results between assays.

Interpretation_Logic Start Compare MTS vs LDH Case1 MTS Low + LDH High Start->Case1 Case2 MTS Low + LDH Low Start->Case2 Case3 MTS High + LDH Low Start->Case3 Result1 Necrosis/Acute Toxicity Case1->Result1 Result2 Cytostatic / Mito-Toxicity (Check ATP levels) Case2->Result2 Result3 Hormesis / Proliferation (Common in low-dose stimulants) Case3->Result3

Figure 2: Logic flow for interpreting viability data. A drop in MTS without LDH release suggests mitochondrial impairment rather than immediate cell lysis.

Troubleshooting
  • Precipitation: If the media turns cloudy upon adding the compound, the concentration exceeds the solubility limit. The IC50 is invalid. Repeat with lower max concentration.

  • pH Shift: The hydrochloride salt may acidify the media at high concentrations (>1 mM). Check media color (phenol red) and adjust with HEPES buffer if necessary.

References

  • Riss, T. L., et al. (2013).[4] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5] [Link]

  • Lu, Y., et al. (2019). Chlorphentermine-induced phospholipidosis in alveolar macrophages. Toxicology and Applied Pharmacology.[3] (Contextual reference for CAD-induced toxicity in structural analogs).

  • Carvalho, F., et al. (2012). The Role of Oxidative Stress in the Toxicity of Amphetamine-Related Drugs. In: Toxicity of Amphetamines. [Link] (Proxy for amphetamine derivative mechanisms).

Sources

animal models for studying the behavioral effects of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Preclinical Behavioral Assessment of 2-(2-Chlorophenyl)propan-2-amine and its Analogs

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of animal models to study the behavioral effects of the novel psychoactive substance (NPS) 2-(2-Chlorophenyl)propan-2-amine. As a structural analog of synthetic cathinones, this compound is presumed to exhibit psychostimulant, anorectic, and reinforcing properties similar to substances like cocaine and amphetamine.[1][2] Due to the absence of specific preclinical data on this molecule, this guide establishes a foundational, tiered approach to its characterization, prioritizing safety, ethical considerations, and scientific validity.

The protocols outlined herein are based on established, validated methodologies used for the preclinical assessment of synthetic cathinones and other psychostimulants.[3][4] The primary objective is to provide a systematic framework for determining the compound's behavioral profile, including its stimulant activity, potential for abuse, and effects on food intake. This approach ensures that a comprehensive dataset is generated, enabling a robust understanding of the compound's potential risks and pharmacological properties.

Pillar 1: Ethical Considerations and Justification of Research

All research involving animal models must be conducted with a clear scientific purpose and adhere to the highest standards of animal welfare.[5][6] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) are paramount: researchers must consider non-animal alternatives, use the minimum number of animals necessary to obtain statistically significant results, and refine procedures to minimize any potential pain or distress.[8] The potential scientific significance of understanding the behavioral effects of a novel compound like 2-(2-Chlorophenyl)propan-2-amine must be carefully weighed against the ethical costs of animal use.[5][7]

Pillar 2: A Tiered Approach to Behavioral Assessment

A systematic, tiered approach is essential when characterizing a novel compound. This workflow begins with foundational assays to determine basic activity and dose-responsiveness before proceeding to more complex and invasive models of abuse liability. This strategy is both resource-efficient and aligns with the ethical principle of minimizing animal use.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Specific Functional Assessment cluster_2 Tier 3: Abuse Liability Assessment cluster_3 Tier 4: Gold Standard Assessment (Advanced) T1_Loco Locomotor Activity Assay (Dose-Response & Time-Course) T2_Anorectic Anorectic Effects Assay (Food Intake & Body Weight) T1_Loco->T2_Anorectic If Stimulant Effects Observed T3_CPP Conditioned Place Preference (CPP) (Rewarding Properties) T1_Loco->T3_CPP If Stimulant Effects Observed T1_Desc Objective: Determine stimulant/depressant effects and identify behaviorally active dose range. T2_Desc Objective: Assess impact on feeding behavior, a common effect of psychostimulants. T4_SA Operant Self-Administration (Reinforcing Efficacy) T3_CPP->T4_SA If CPP is Positive T3_Desc Objective: Evaluate the compound's rewarding or aversive properties as a predictor of abuse. T4_Desc Objective: Directly measure the motivation to 'work' for the drug, the highest standard for abuse liability. G cluster_0 Phase 1: Pre-Test (Habituation) cluster_1 Phase 2: Conditioning (4-8 Days) cluster_2 Phase 3: Post-Test (Preference) P1 Animal freely explores all compartments. Baseline preference is recorded. P2_Drug Day X: Drug Injection Confined to Context A P1->P2_Drug Proceed to Conditioning P2_Saline Day Y: Saline Injection Confined to Context B P3 Drug-free animal freely explores all compartments. Time in each context is measured. P2_Saline->P3 After final pairing

Sources

Troubleshooting & Optimization

troubleshooting byproduct formation in 2-(2-Chlorophenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)propan-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established reaction mechanisms and practical laboratory experience. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges in this synthetic process, thereby improving yield, purity, and reproducibility.

Troubleshooting Guide: Navigating Byproduct Formation and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of 2-(2-Chlorophenyl)propan-2-amine, particularly when using the common Ritter reaction pathway.

Question 1: I am observing a significant amount of unreacted 2-(2-chlorophenyl)propan-2-ol in my final product. What are the likely causes and how can I resolve this?

Answer:

Incomplete consumption of the starting alcohol in a Ritter reaction is a common issue that can typically be traced back to three main factors: carbocation formation, reaction conditions, or reagent quality.

  • Causality: The Ritter reaction begins with the formation of a stable carbocation from the tertiary alcohol in the presence of a strong acid.[1][2] If the acid is not strong enough, is present in a substoichiometric amount, or if the reaction temperature is too low, the rate of carbocation formation will be slow, leading to incomplete conversion. The nitrile then acts as a nucleophile, attacking the carbocation.[3]

  • Troubleshooting Steps:

    • Acid Strength and Stoichiometry: Ensure you are using a sufficiently strong acid, such as concentrated sulfuric acid or perchloric acid.[4][5] It is crucial to use at least a stoichiometric amount of acid relative to the alcohol to drive the equilibrium towards carbocation formation. You may consider a modest excess of acid.

    • Temperature Control: While the reaction is often exothermic, maintaining an appropriate temperature is key. If the reaction is run at too low a temperature, the activation energy for carbocation formation may not be met. Conversely, excessively high temperatures can lead to dehydration and other side reactions. We recommend starting the reaction at 0°C and allowing it to slowly warm to room temperature.

    • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

    • Reagent Purity: Ensure that your 2-(2-chlorophenyl)propan-2-ol is of high purity and free from any basic impurities that could quench the acid catalyst.

Question 2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

Answer:

The most likely high-molecular-weight byproduct in a Ritter reaction is the intermediate N-[2-(2-chlorophenyl)propan-2-yl]acetamide (if acetonitrile is used as the nitrile). This occurs when the hydrolysis of the nitrilium ion intermediate to the final amide is incomplete.[1][5]

  • Mechanistic Insight: The Ritter reaction proceeds through a nitrilium ion intermediate, which is then hydrolyzed during aqueous workup to yield the desired amide.[2] If the hydrolysis step is not complete, the intermediate amide will be isolated.

  • Mitigation Strategies:

    • Hydrolysis Conditions: Ensure a thorough aqueous workup with sufficient water and acid to facilitate complete hydrolysis of the intermediate. Stirring the reaction mixture vigorously during the quench with water can improve phase mixing and hydrolysis efficiency.

    • Extended Hydrolysis: If you consistently isolate the amide byproduct, consider adding a dedicated hydrolysis step after the initial reaction. This can be achieved by heating the reaction mixture with aqueous acid for a period before neutralization and extraction.

Question 3: I am seeing byproducts that appear to be isomers of my target compound. How are these formed and what can I do to minimize them?

Answer:

Isomeric byproducts can arise from rearrangement of the tertiary carbocation intermediate. While the 2-(2-chlorophenyl)propan-2-yl cation is relatively stable, under strongly acidic conditions or at elevated temperatures, there is a possibility of rearrangement.

  • Carbocation Stability: Tertiary carbocations are generally stable, but the presence of the electron-withdrawing chloro group on the phenyl ring can influence its stability and susceptibility to rearrangement.[3]

  • Preventative Measures:

    • Temperature Management: Maintain a low reaction temperature (0-25 °C) to minimize the energy available for carbocation rearrangements.

    • Choice of Acid: Using a less coordinating, strong acid may help to stabilize the carbocation and reduce the likelihood of rearrangement.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(2-Chlorophenyl)propan-2-amine.

What is the most common synthetic route for 2-(2-Chlorophenyl)propan-2-amine?

The most prevalent and industrially scalable method is the Ritter reaction .[4] This reaction involves treating the precursor, 2-(2-chlorophenyl)propan-2-ol, with a nitrile (commonly acetonitrile or hydrogen cyanide) in the presence of a strong acid.[1][2] The resulting N-alkyl amide is then hydrolyzed to the desired primary amine.

An alternative, though less common for this specific target, is the Leuckart reaction , which involves the reductive amination of a ketone (2-chloroacetophenone) using ammonium formate or formamide.[6][7] This method requires high temperatures.

How can I synthesize the precursor, 2-(2-chlorophenyl)propan-2-ol?

The tertiary alcohol precursor is typically synthesized via a Grignard reaction .[8] This involves the reaction of methylmagnesium bromide with 2'-chloroacetophenone.

Troubleshooting Grignard Precursor Synthesis:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[9] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[10] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[11]

  • Side Reactions: A common side reaction is Wurtz coupling, which can result in biphenyl formation.[9] This can be minimized by slow addition of the alkyl halide to the magnesium.

What are the key safety considerations for this synthesis?
  • Strong Acids: Concentrated sulfuric acid and other strong acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Grignard Reagents: Grignard reagents are flammable and react violently with water.[9] Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Nitriles: Acetonitrile is flammable and toxic. Hydrogen cyanide is extremely toxic. All manipulations involving nitriles should be performed in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chlorophenyl)propan-2-ol via Grignard Reaction
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. Once initiated, add the remaining methyl bromide solution dropwise, maintaining a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed, cool the flask to 0°C. Add a solution of 2'-chloroacetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quenching: After the addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2: Synthesis of 2-(2-Chlorophenyl)propan-2-amine via Ritter Reaction
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-(2-chlorophenyl)propan-2-ol (1.0 eq) and acetonitrile (5.0 eq). Cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) dropwise, keeping the internal temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation, recrystallization of its salt, or column chromatography.

Visualizations

Ritter Reaction Mechanism

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Final Product Alcohol 2-(2-Chlorophenyl)propan-2-ol Carbocation Tertiary Carbocation Alcohol->Carbocation + H⁺ - H₂O H+ H+ H2O H₂O Nitrile Acetonitrile Nitrilium Nitrilium Ion Nitrile->Nitrilium + Carbocation Amide N-alkyl amide Nitrilium_ref->Amide + H₂O H2O_hydrolysis H₂O Amine 2-(2-Chlorophenyl)propan-2-amine Amide_ref->Amine Hydrolysis

Caption: Mechanism of the Ritter Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified Incomplete_Reaction Incomplete Reaction Unreacted Starting Material Start->Incomplete_Reaction Byproduct_Formation Byproduct Formation Unexpected Peaks in GC/TLC Start->Byproduct_Formation Low_Yield Low Yield Poor Recovery Start->Low_Yield Check_Acid Verify Acid Strength & Stoichiometry Incomplete_Reaction->Check_Acid Check_Temp Optimize Reaction Temperature Incomplete_Reaction->Check_Temp Check_Time Increase Reaction Time Incomplete_Reaction->Check_Time Byproduct_Formation->Check_Temp Check_Hydrolysis Ensure Complete Hydrolysis Byproduct_Formation->Check_Hydrolysis Check_Purity Verify Reagent Purity Low_Yield->Check_Purity Purification Optimize Purification Method Low_Yield->Purification Solution_Acid Use Stronger Acid / Increase Stoichiometry Check_Acid->Solution_Acid Solution_Temp Adjust Temperature (e.g., 0°C to RT) Check_Temp->Solution_Temp Solution_Time Monitor by TLC/GC for Completion Check_Time->Solution_Time Solution_Hydrolysis Add Dedicated Hydrolysis Step Check_Hydrolysis->Solution_Hydrolysis Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Solution_Purification Recrystallization / Column Chromatography Purification->Solution_Purification

Caption: Troubleshooting Byproduct Formation.

References

  • Vertex AI Search. Ritter reaction.
  • Wikipedia. Ritter reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Patrick, T. M., Jr., & McGreal, M. E. (1953). Synthesis of Arylpropylamines. I. From My1 Chloride'. Journal of the American Chemical Society, 75(11), 2582-2584.
  • Jasperse, C. (n.d.). Grignard Reaction. Chem 355.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • YouTube. (2021, August 28). Ritter Reaction. [Link] (Note: A representative URL is used as the original may not be stable).

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Wikipedia. Leuckart reaction. [Link]

  • Grokipedia. Leuckart reaction.
  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
  • University of California, Irvine. (n.d.). The Grignard Reaction.

Sources

Technical Support Center: Purification of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide for 2-(2-Chlorophenyl)propan-2-amine CAS: 50481-48-6 (Hydrochloride), 1332765-99-7 (Free Base variant) Chemical Class: Sterically Hindered Benzylic Amine / Cumylamine Derivative

Strategic Overview

The Core Challenge: Purifying 2-(2-Chlorophenyl)propan-2-amine presents a unique set of challenges compared to standard primary amines. The molecule features a tertiary alkyl amine group attached to a phenyl ring with an ortho-chloro substituent .

  • Steric Hindrance: The gem-dimethyl group and the ortho-chloro atom create significant steric bulk. This hinders the formation of an ordered crystal lattice for salts, often resulting in the product "oiling out" rather than crystallizing.

  • Lipophilicity: The chlorophenyl group makes the molecule highly lipophilic. In acid-base extractions, the protonated salt may retain significant solubility in organic solvents (like DCM), leading to yield loss if phase cuts are not aggressive.

  • Basicity & Tailing: Like most hindered amines (

    
    ), it interacts strongly with silanol groups on silica, causing severe streaking during chromatography.
    

Troubleshooting Module A: Acid-Base Extraction

Context: This is the "Rough Cut" method. It separates the amine from neutral impurities (unreacted nitriles/ketones) and acidic byproducts.

Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash Wash with Organic Solvent (DCM or Et2O) Acidify->Wash DiscardOrg Discard Organic Phase (Neutrals/Acids) Wash->DiscardOrg Organic Layer Basify Basify Aqueous Phase (pH > 12, NaOH) Wash->Basify Aqueous Layer Extract Extract into DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Standard Acid-Base Workup. Critical Step: Discarding the organic wash removes non-basic precursors.

FAQs: Extraction Issues

Q: I acidified the mixture, but my product is still in the organic layer. Why? A: The ortho-chloro substituent increases the lipophilicity of the salt ion pair.

  • The Fix: Do not use Dichloromethane (DCM) for the acid wash. DCM is too good at solubilizing large organic salts. Use Diethyl Ether (Et2O) or Hexane for the acid wash step. These solvents will dissolve the neutral impurities but force the amine salt into the water layer.

Q: I have a stubborn emulsion during the basic extraction. A: This is common with chlorinated aromatics.

  • The Fix: Add solid NaCl (brine saturation) to the aqueous layer. If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension of the micro-droplets.

Troubleshooting Module B: Salt Crystallization (The "Oiling Out" Problem)

Context: Converting the free base oil into a solid Hydrochloride (HCl) salt is the gold standard for high purity (>99%). However, this specific molecule is notorious for forming a "gum" or "oil" instead of crystals due to the ortho-chloro steric clash.

Decision Logic

SaltCrystallization Input Free Base (Oil) Solvent Dissolve in Dry Et2O or IPA Input->Solvent AcidSource Add Acid Source Solvent->AcidSource Check Result? AcidSource->Check Success White Precipitate Check->Success Crystals Fail Sticky Gum/Oil Check->Fail Oil Fix Triturate / Sonication Use TMSCl Method Fail->Fix Fix->Success

Caption: Troubleshooting the 'Oiling Out' phenomenon. The TMSCl method is the preferred rescue strategy.

Protocol: The TMSCl Method (Water Scavenging)

Why this works: Aqueous HCl introduces water, which solvates the salt and prevents lattice formation. Trimethylsilyl chloride (TMSCl) reacts with trace alcohols/water to generate anhydrous HCl in situ.

  • Dissolve 1.0 g of Free Base in 10 mL of dry Ethyl Acetate (or Isopropyl Acetate).

  • Add 1.1 equivalents of Methanol (acts as the proton source).

  • Slowly add 1.1 equivalents of TMSCl dropwise at 0°C.

  • Stir at room temperature. The HCl is generated slowly and anhydrously, promoting crystal growth over oil formation.

  • Reference: This technique is widely validated for difficult amine salts [1].

Q: My salt is hygroscopic (turns into a puddle in air). A: The ortho-chloro group disrupts packing, making the lattice energetic and prone to absorbing water.

  • The Fix: Dry the salt under high vacuum (0.1 mmHg) at 40°C for 24 hours. Store strictly in a desiccator or under Argon.

Troubleshooting Module C: Chromatography

Context: If distillation and crystallization fail, silica gel chromatography is the last resort.

Q: The compound streaks from the baseline to the solvent front. A: The basic amine protons are hydrogen-bonding with the acidic silanols on the silica gel.

  • The Fix: You must deactivate the silica.

    • Eluent Modifier: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to your mobile phase (e.g., 95:5 DCM:MeOH + 1% NH4OH).

    • Pre-treatment: Flush the column with the eluent containing the base before loading your sample.

Q: The product turns yellow on the column. A: Amines can oxidize on silica, especially if the silica contains metal impurities (iron).

  • The Fix: Use "Flash" grade silica (neutral pH) and minimize residence time on the column.

Summary of Physical Data

PropertyValue / BehaviorNotes
Boiling Point ~85-95°C @ 0.5 mmHgEstimated.[1] Do not distill at atmospheric pressure (decomposition risk).
Solubility (Base) Soluble in DCM, Et2O, EtOAcImmiscible with water.
Solubility (HCl Salt) Soluble in Water, MeOH, EtOHPoor solubility in Et2O, Hexane (Use these to crash it out).
Stability Air-sensitive (Carbonate formation)Absorbs CO2 from air to form carbamates. Keep sealed.

References

  • Use of TMSCl for Amine Salts

    • Source: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
    • Context: In-situ generation of anhydrous HCl for crystallizing sensitive amines.
    • Verification:

  • Purification of Laboratory Chemicals

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Context: General protocols for drying and distilling sterically hindered amines (See entries for "Cumylamine" and "Phentermine").
    • Verification:

  • Chromatography of Amines

    • Source: Reich, H. J. (University of Wisconsin).
    • Context: Use of Triethylamine to prevent streaking on silica.
    • Verification:

Sources

Technical Support Guide: Overcoming Solubility Challenges with 2-(2-Chlorophenyl)propan-2-amine in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge encountered when working with 2-(2-Chlorophenyl)propan-2-amine: its poor aqueous solubility. As a compound with a hydrophobic chlorophenyl ring, achieving and maintaining solubility in aqueous assay buffers is paramount for generating reliable and reproducible data. This document is structured in a question-and-answer format to directly address the issues you may be facing at the bench.

Section 1: Understanding the Molecule - Core Physicochemical Properties
Q1: What are the key properties of 2-(2-Chlorophenyl)propan-2-amine that affect its solubility?

A1: The solubility behavior of 2-(2-Chlorophenyl)propan-2-amine is dictated by its chemical structure, which contains both a hydrophobic (lipophilic) and a hydrophilic component.

  • Hydrophobic Character: The 2-chlorophenyl group is non-polar and bulky, which significantly limits the molecule's ability to dissolve in water. This is the primary driver of its poor aqueous solubility. Lipophilic compounds like this often have a high logP value, indicating a preference for non-polar environments.[1]

  • Hydrophilic Character: The propan-2-amine group is a primary amine, which is a weak base.[2][3] This amine group is the key to manipulating the compound's solubility. It contains a lone pair of electrons on the nitrogen atom that can accept a proton from water or an acid.[2][4]

The crucial aspect is the equilibrium between the un-ionized (free base) form and the ionized (protonated) form.

  • Free Base (R-NH₂): This is the neutral, uncharged form of the molecule. It is more lipophilic and significantly less soluble in aqueous solutions.

  • Protonated Form (R-NH₃⁺): When the amine group accepts a proton, it forms a positively charged ammonium cation. This ionic form is much more polar and, consequently, exhibits substantially higher water solubility.[4]

This pH-dependent ionization is the most powerful tool at your disposal for overcoming solubility issues. The compound is often supplied as a hydrochloride (HCl) salt, which is the protonated form and is more readily soluble in water than the free base.[5][6]

PropertyImplication for Solubility
Chemical Structure Contains a hydrophobic 2-chlorophenyl ring and a hydrophilic primary amine group.
Compound Type Weakly basic amine.[2][7]
pKa The pKa of the conjugate acid (R-NH₃⁺) for a typical aliphatic amine is around 10-11.[7] At pH values below the pKa, the protonated, more soluble form (R-NH₃⁺) dominates.
Available Form Often available as a hydrochloride (HCl) salt, which is the more soluble, protonated form.[5]
Predicted Lipophilicity A structurally similar isomer has a predicted XLogP3 of 2.4, indicating a tendency to partition into non-polar environments.[1]
Section 2: Initial Stock Solution Preparation - Best Practices
Q2: What is the best solvent for preparing a high-concentration stock solution of 2-(2-Chlorophenyl)propan-2-amine?

A2: For initial solubilization, a high-purity, water-miscible organic solvent is the best choice. Dimethyl sulfoxide (DMSO) is the industry standard and is highly recommended.[8] It is an aprotic polar solvent capable of dissolving a wide range of both polar and non-polar compounds.[8]

  • Weigh the Compound: Accurately weigh out the required amount of 2-(2-Chlorophenyl)propan-2-amine HCl (Molecular Weight: ~206.11 g/mol ).[5]

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a final concentration of 20 mM.

  • Solubilize: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a brief sonication step to ensure the compound is fully dissolved.[9] Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Causality: Starting with a high-concentration, fully dissolved stock in an organic solvent like DMSO is critical. The most common point of failure is not the initial stock preparation but the subsequent dilution into an aqueous buffer, which drastically changes the solvent environment.[10][11]

Section 3: Troubleshooting Assay Working Solutions - The Dilution Problem

This section addresses the most frequent issue: compound precipitation upon dilution of the DMSO stock into your aqueous assay buffer.

FAQ: "I diluted my DMSO stock of 2-(2-Chlorophenyl)propan-2-amine into my aqueous assay buffer, and it precipitated. What should I do?"

Answer: This is a classic solubility problem that occurs when a compound that is stable in an organic solvent is rapidly transferred to an unfavorable aqueous environment. The key is to modify the final aqueous solution to make it more hospitable to the compound. Below is a systematic troubleshooting workflow.

G start Precipitation Observed in Aqueous Buffer check_ph Step 1: pH Modification Is the assay buffer pH < 7.0? start->check_ph use_cosolvent Step 2: Use a Co-solvent Can the assay tolerate a low % of organic solvent? check_ph->use_cosolvent No / Still Precipitates success Success: Compound Solubilized Proceed with Assay check_ph->success Yes use_surfactant Step 3: Use a Surfactant Is the assay compatible with non-ionic detergents? use_cosolvent->use_surfactant No / Still Precipitates use_cosolvent->success Yes use_cd Step 4: Use Cyclodextrins Is a solubilizing excipient permissible? use_surfactant->use_cd No / Still Precipitates use_surfactant->success Yes use_cd->success Yes fail Advanced Formulation Needed use_cd->fail No / Still Precipitates

Caption: Troubleshooting workflow for solubility issues.
Solution A: pH Modification

A3: As a weak base, the solubility of 2-(2-Chlorophenyl)propan-2-amine is directly dependent on the pH of the solution.[7][12]

  • In Acidic Conditions (pH < pKa): The amine group is protonated (R-NH₃⁺), forming a salt. This charged species is polar and much more soluble in water.

  • In Neutral or Basic Conditions (pH > pKa): The amine exists as the neutral free base (R-NH₂). This form is non-polar and has very low aqueous solubility.

For typical aliphatic amines, the pKa of the conjugate acid is in the range of 10-11.[7] Therefore, maintaining a buffer pH well below this value (e.g., pH ≤ 7.4) is essential. If your assay buffer is neutral or slightly alkaline, you are likely promoting the precipitation of the less soluble free base.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH₃⁺ (Protonated Cation) B High Solubility A->B C R-NH₂ (Neutral Free Base) A->C + OH⁻ - H⁺ D Low Solubility (Precipitates) C->D

Caption: pH effect on amine solubility.
  • Check Assay pH Tolerance: Determine the acceptable pH range for your specific assay (e.g., enzyme activity, cell viability).

  • Prepare Buffers: If possible, prepare a series of assay buffers with slightly acidic pH values (e.g., pH 6.0, 6.5, 7.0).

  • Test Solubility: Add a small amount of your DMSO stock to each buffer to achieve the final desired concentration. Vortex immediately and observe for precipitation.

  • Select Optimal pH: Choose the highest pH that maintains solubility without compromising assay performance. For many biological assays, a buffer at pH 7.4 is standard, but even this may be too high for some poorly soluble amines. Dropping to pH 7.0 or 6.8 can often resolve the issue.[7]

Solution B: Co-Solvent Systems

A4: Yes, using a co-solvent is a very common and effective strategy.[13][14] A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall "solvating power" of the solution for non-polar molecules. However, it is critical to ensure the chosen co-solvent and its final concentration are not detrimental to your experimental system.[15]

Co-SolventTypical Final ConcentrationPotential Assay Interference
DMSO 0.1% - 1%Can inhibit some enzymes; cytotoxic at >1%.
Ethanol 1% - 5%Can denature proteins at higher concentrations; may affect cell membranes.[15]
Polyethylene Glycol 400 (PEG 400) 1% - 10%Generally well-tolerated but can increase viscosity.[6]
Dimethylacetamide (DMA) 0.5% - 2%A strong solvent; requires careful validation for assay compatibility.[14]
  • Select a Co-solvent: Choose a co-solvent that is least likely to interfere with your assay (e.g., PEG 400 or a low final concentration of ethanol).

  • Prepare Co-solvent Buffer: Prepare your assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).

  • Test Solubility: Add your DMSO stock to each co-solvent buffer to the final desired compound concentration. Observe for precipitation.

  • Validate Assay Performance: Identify the lowest concentration of co-solvent that maintains solubility. Run a control experiment with just the co-solvent buffer (no compound) to ensure it does not affect your assay readout (e.g., enzyme activity, cell viability).

Solution C: Using Surfactants

A5: Surfactants are an excellent option when pH modification is not possible and co-solvents interfere with the assay. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), form microscopic spheres called micelles.[16][17] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, keeping them dispersed in the aqueous solution.[16][18]

Non-ionic surfactants are generally preferred for biological assays as they are less denaturing to proteins than ionic surfactants.

  • Common Choices: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80).[15][16]

  • Mechanism: They reduce the surface tension of the medium and trap lipophilic compounds within micelles.[17]

  • Prepare Surfactant Buffer: Prepare your assay buffer containing a low concentration of a non-ionic surfactant, typically starting well below 0.1% (e.g., 0.01%, 0.02%, 0.05% v/v).

  • Test Solubility: Add the DMSO stock of your compound and observe for precipitation.

  • Validate Assay Compatibility: As with co-solvents, it is crucial to run a "surfactant only" control to confirm that the surfactant at the chosen concentration does not interfere with your assay.

Solution D: Using Cyclodextrins

A6: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the molecule is hydrophilic, while the central cavity is hydrophobic.[][20] They function as "molecular containers" by encapsulating the hydrophobic portion of a drug molecule (like the chlorophenyl ring) within their cavity, thereby increasing its apparent water solubility.[][21]

This is a powerful technique because it solubilizes the molecule without requiring changes in pH or the use of organic solvents that might harm a biological system.[]

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[8][22]

G cluster_0 Cyclodextrin Encapsulation drug Hydrophobic Drug complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug_in_complex Drug

Caption: Cyclodextrin forming a soluble inclusion complex.
  • Prepare Cyclodextrin Buffer: Dissolve the cyclodextrin (e.g., HP-β-CD) directly into your assay buffer. Concentrations can range from 1 to 10 mM, but a titration is recommended.

  • Add Compound: Add the DMSO stock of 2-(2-Chlorophenyl)propan-2-amine to the cyclodextrin-containing buffer. The formation of the inclusion complex is typically very rapid.[23]

  • Validate: Run a "cyclodextrin only" control to ensure the excipient itself does not impact the assay results.

Section 4: Summary and Recommendations

Choosing the right solubilization strategy depends on the specific constraints of your assay. The following table provides a comparative summary to guide your decision.

StrategyMechanismProsConsBest For...
pH Adjustment Protonates the amine to form a soluble salt.[4]Simple, inexpensive, very effective for amines.Limited by the pH tolerance of the assay.Assays that are stable in slightly acidic conditions (pH < 7.4).
Co-solvents Increases the solvating power of the aqueous buffer.[13][14]Easy to implement, effective at low concentrations.Potential for assay interference (enzyme inhibition, cytotoxicity).[15]Robust biochemical assays; initial screening where mild solvent effects are tolerable.
Surfactants Forms micelles that encapsulate the compound.[16][17]Effective at very low concentrations, often biocompatible.Can interfere with protein structure or cell membranes; may affect compound-protein interactions.Cell-based assays (with careful validation) and protein-ligand binding studies.
Cyclodextrins Forms a "host-guest" inclusion complex.[][20]Generally low toxicity and high biocompatibility; does not alter the bulk solvent properties.Can be more expensive; may affect drug availability if the complex is too stable.[21]Sensitive biological systems like cell culture or in vivo studies; assays where solvents must be avoided.

For 2-(2-Chlorophenyl)propan-2-amine, the recommended approach is to first ensure your assay buffer pH is neutral or slightly acidic (pH 6.5-7.4) . If precipitation still occurs, the next best step is to explore the use of cyclodextrins or, if the assay allows, a low percentage of a co-solvent like PEG 400.

References
  • The use of cosolvent pKa assays for poorly soluble compounds.
  • Solubility and pH of amines.
  • Chapter 22 Notes - Amines.
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride | 1332765-99-7 - Sigma-Aldrich.
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. Available at: [Link]

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  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC. Available at: [Link]

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  • Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance | Tablets & Capsules Magazine. Available at: [Link]

  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise... - Homework.Study.com. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. Available at: [Link]

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reducing racemization during 2-(2-Chlorophenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of 2-(2-Chlorophenyl)propan-2-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions to a critical challenge in the synthesis of chiral amines: the prevention of racemization. As the pharmacological and toxicological profiles of enantiomers can differ significantly, maintaining stereochemical integrity is paramount.[1] This resource offers a combination of theoretical explanations, troubleshooting guides, and detailed protocols to help you achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding racemization during the synthesis of 2-(2-Chlorophenyl)propan-2-amine and related chiral amines.

Q1: What is racemization, and why is it a critical issue for 2-(2-Chlorophenyl)propan-2-amine?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[2] For pharmaceutical compounds like 2-(2-Chlorophenyl)propan-2-amine, which possesses a stereocenter, only one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse side effects.[1] Therefore, controlling stereochemistry is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical mechanism that causes racemization in this type of synthesis?

A2: The primary cause of racemization is the formation of a planar, achiral intermediate during the reaction. For syntheses involving the chiral center of 2-(2-Chlorophenyl)propan-2-amine, this often occurs through the formation of a carbocation. The benzylic carbon atom in this carbocation is sp² hybridized and planar, allowing a subsequent nucleophilic attack to occur from either face with roughly equal probability.[3][4][5] This leads to a loss of the original stereochemical information. Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote the formation of such intermediates.

Q3: What are the principal strategies to obtain an enantiomerically pure product?

A3: There are two main strategies:

  • Asymmetric Synthesis: This approach creates the desired stereocenter selectively from an achiral starting material. Methods include using chiral catalysts, chiral auxiliaries, or enzymatic reactions.[6][7][8] This is often the more efficient and elegant approach for large-scale production.

  • Chiral Resolution: This method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers. A common technique is to react the racemic amine with a chiral resolving agent (like L-(+)-tartaric acid) to form diastereomeric salts.[6] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The unwanted enantiomer can sometimes be racemized and recycled to improve the overall process efficiency.[1][9]

Q4: Which analytical techniques are most suitable for determining the enantiomeric purity or enantiomeric excess (e.e.)?

A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[10] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including aromatic amines.[10] Other techniques include Gas Chromatography (GC) with a chiral column and Capillary Electrophoresis (CE) using chiral selectors.[11]

Troubleshooting Guide: Racemization Control

This guide provides solutions to common problems encountered during the synthesis of 2-(2-Chlorophenyl)propan-2-amine.

Observed Problem Potential Cause(s) Recommended Solutions & Rationale
Low or no enantiomeric excess (e.e.) in the final product. 1. Formation of a planar carbocation intermediate. This is common in reactions following an SN1 pathway, which can be promoted by polar protic solvents and good leaving groups.[12][13]Solution: Favor SN2 conditions where possible (strong nucleophile, polar aprotic solvent). If an SN1 pathway is unavoidable, try to stabilize the ion pair to block one face of the carbocation, though this provides limited control.
2. Racemization of the starting material or product. The α-proton on a carbon adjacent to an aromatic ring can be acidic. Strong bases or high temperatures can lead to deprotonation, forming a planar carbanion that can be re-protonated from either side.Solution: Use milder bases (e.g., K₂CO₃ instead of NaOH). Maintain low reaction temperatures. A process for racemizing an unwanted enantiomer often involves a strong base like potassium hydroxide in an aprotic polar solvent, which highlights the conditions to avoid if retention of stereochemistry is desired.[14]
3. Ineffective chiral resolution. The chosen resolving agent may not form easily separable diastereomeric salts, or the crystallization conditions may be suboptimal.Solution: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid). Optimize crystallization parameters such as solvent, temperature, and cooling rate. Ensure the amine is fully liberated from its salt before measuring e.e.
Side-product formation during reductive amination. 1. Over-alkylation of the amine. The primary amine product can react further to form a secondary amine.Solution: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. Perform the imine formation step first, then add the reducing agent.[15]
2. Reduction of the carbonyl starting material. The reducing agent may reduce the ketone before it can form an imine with the amine.Solution: Use a reducing agent that is selective for imines over ketones, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) under controlled pH.[16][17]
Poor yield in asymmetric synthesis using a chiral auxiliary. 1. Incomplete reaction. Steric hindrance from the chiral auxiliary may slow down the reaction.Solution: Increase reaction time or use a more reactive reagent. Ensure all reagents are anhydrous, as water can quench many organometallic reagents used in these syntheses.
2. Difficulty in removing the chiral auxiliary. The cleavage conditions may be too harsh, leading to product degradation or racemization.Solution: Select a chiral auxiliary known for mild cleavage conditions (e.g., acid-labile sulfinamides).[6][18] Optimize the cleavage reaction to use the mildest effective conditions.
Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key strategies to obtain enantiomerically enriched 2-(2-Chlorophenyl)propan-2-amine.

Protocol 1: Asymmetric Synthesis via Reductive Amination of a Chiral Sulfinylimine

This method establishes the stereocenter with high diastereoselectivity by using a removable chiral auxiliary.

Step 1: Formation of N-sulfinylimine

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) and 2-(2-chlorophenyl)propan-2-one (1.1 eq) in anhydrous THF (5 mL/mmol), add a Lewis acid catalyst such as Ti(OEt)₄ (1.5 eq).

  • Heat the mixture to reflux and stir for 12-16 hours under an inert atmosphere (e.g., Argon). Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Cool the reaction to room temperature and quench by adding an equal volume of brine.

  • Filter the mixture through a pad of celite to remove titanium salts, washing the pad with ethyl acetate.

  • Collect the filtrate, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinylimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-sulfinylimine in an anhydrous solvent like THF or Et₂O and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a reducing agent, such as L-Selectride® (1.5 eq), dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 3-4 hours or until TLC/LC-MS indicates complete consumption of the imine.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-sulfinyl amine.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude N-sulfinyl amine in methanol (5 mL/mmol).

  • Add a solution of HCl in dioxane (e.g., 4M, 2.0-3.0 eq) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove the sulfinamide byproduct.

  • Basify the aqueous layer with aqueous NaOH (e.g., 1M) to pH > 10 and extract the free amine product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched 2-(2-Chlorophenyl)propan-2-amine. Determine e.e. using chiral HPLC.

Protocol 2: Chiral Resolution Using a Diastereomeric Salt

This classic method separates enantiomers from a pre-synthesized racemic mixture.

  • Dissolve racemic 2-(2-Chlorophenyl)propan-2-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq, as it is a dicarboxylic acid), in the same solvent, heating gently if necessary.

  • Slowly add the warm tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.

  • Liberate the free amine from the salt by dissolving the crystals in water and adding a base (e.g., 10% NaOH) until the solution is strongly alkaline.

  • Extract the free amine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to obtain the enantiomerically enriched amine.

  • Measure the enantiomeric excess (e.e.) of the product using chiral HPLC. The mother liquor contains the other enantiomer, which can be recovered or recycled.

Visualizing Key Concepts

Understanding the underlying mechanisms is crucial for effective troubleshooting. The following diagrams illustrate key processes discussed in this guide.

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate start (R)-Substrate (sp3 Hybridized) carbocation Planar Carbocation (sp2 Hybridized) start->carbocation Loss of Leaving Group (Rate-Determining Step) product_R (R)-Product carbocation->product_R Nucleophilic Attack (Front side) product_S (S)-Product carbocation->product_S Nucleophilic Attack (Back side)

Caption: Mechanism of racemization via a planar carbocation intermediate.

chiral_resolution_workflow racemic_mixture Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) racemic_mixture->diastereomeric_salts resolving_agent Chiral Acid (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization solid_salt Solid (Less Soluble Salt) e.g., (R-Amine:L-Acid) crystallization->solid_salt Separation mother_liquor Mother Liquor (More Soluble Salt) e.g., (S-Amine:L-Acid) crystallization->mother_liquor Separation basification1 Basification (NaOH) solid_salt->basification1 basification2 Basification (NaOH) mother_liquor->basification2 enantiomer1 Enriched R-Amine basification1->enantiomer1 enantiomer2 Enriched S-Amine basification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References
  • Zhang, Z., et al. (2019). Enantioselective Syntheses of ( S )-Ketamine and ( S )-Norketamine. Organic Letters. [Link]

  • Thomson, R. J., et al. (2019). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. Organic Letters, 21(17), 7079-7082. [Link]

  • Semantic Scholar. (n.d.). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Quora. (2018). Why does racemization take place in an SN1 reaction? [Link]

  • eGrove. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. [Link]

  • Pearson. (n.d.). Because the SN1 reaction goes through a flat carbocation, we might... [Link]

  • Brainly.in. (2023). Why sn1 reaction occurs in racemization. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Journal of Organic Chemistry. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. [Link]

  • Scribd. (n.d.). SN1 Reaction Racemisation Explained. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines. [Link]

  • Europe PMC. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wiley Online Library. (n.d.). Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs. [Link]

  • Springer. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Google Patents. (n.d.).
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to production. We will explore common pitfalls, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles. Our focus is on ensuring a safe, efficient, and reproducible scale-up process.

Section 1: Understanding the Synthetic Landscape & Common Challenges

The synthesis of 2-(2-Chlorophenyl)propan-2-amine, a tertiary amine, presents unique challenges during scale-up. The choice of synthetic route is the most critical decision, directly influencing process safety, cost, and purity of the final product. The two most common industrial routes are the Ritter reaction and the Grignard reaction. Both pathways, while effective, have inherent pitfalls that can lead to failed batches, low yields, and safety incidents if not properly managed.

This guide will dissect these challenges in a question-and-answer format, providing practical, field-tested solutions.

Section 2: Troubleshooting Guide by Synthetic Route

Route A: The Ritter Reaction

The Ritter reaction is a robust method for preparing tertiary amines by reacting a substrate capable of forming a stable carbocation (like a tertiary alcohol) with a nitrile in the presence of a strong acid.[1] For our target molecule, this typically involves the reaction of 2-(2-chlorophenyl)propan-2-ol with a nitrile, followed by hydrolysis of the resulting amide.

Ritter Reaction Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Hydrolysis cluster_purification Step 4: Isolation & Purification Prep_Alcohol Prepare solution of 2-(2-chlorophenyl)propan-2-ol Addition Slowly add alcohol solution to cold acid (Maintain T < 10°C) Prep_Alcohol->Addition Prep_Acid Cool concentrated H₂SO₄ or H₃PO₄ Prep_Acid->Addition Nitrile_Add Add nitrile (e.g., acetonitrile) dropwise to form Nitrilium Ion Intermediate Addition->Nitrile_Add Stir Stir at controlled temperature until reaction completion (Monitor by TLC/HPLC) Nitrile_Add->Stir Quench Carefully quench reaction mixture on ice/water Stir->Quench Hydrolysis Heat mixture to hydrolyze the N-alkyl amide intermediate Quench->Hydrolysis Basify Basify with NaOH/KOH to pH > 12 to liberate free amine Hydrolysis->Basify Extract Extract product with organic solvent (e.g., Toluene, MTBE) Basify->Extract Wash Wash organic layer to remove impurities Extract->Wash Distill Distill under vacuum to isolate pure amine Wash->Distill

Caption: Workflow for the Ritter Reaction synthesis of 2-(2-Chlorophenyl)propan-2-amine.

Question 1: My Ritter reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yield in a Ritter reaction scale-up is often traced back to three primary issues: carbocation side reactions, incomplete conversion, or product loss during work-up.

  • Probable Cause A: Carbocation Side Reactions. The tertiary carbocation intermediate is highly reactive. A common side reaction is elimination to form an alkene (2-(2-chlorophenyl)prop-1-ene). This is especially prevalent at higher temperatures.

    • Solution: Maintain strict temperature control, especially during the addition of the alcohol to the strong acid. The initial addition should be performed at a low temperature (e.g., 0-10 °C) to manage the exotherm and minimize elimination.

  • Probable Cause B: Incomplete Hydrolysis. The intermediate N-alkyl amide must be fully hydrolyzed to the amine. Insufficient heating or inadequate acid/base concentration during the hydrolysis step can lead to incomplete conversion.

    • Solution: After the initial reaction, ensure the aqueous mixture is heated sufficiently (e.g., reflux) for an adequate period to drive the hydrolysis to completion. Monitor the disappearance of the amide intermediate using an in-process control like TLC or HPLC.

  • Probable Cause C: Product Loss During Work-up. The final amine product is basic. If the aqueous layer is not made sufficiently basic (pH > 12) before extraction, the amine will remain in its protonated (salt) form, which is water-soluble, leading to significant loss.

    • Solution: Use a pH meter to confirm the pH of the aqueous layer is >12 after adding a strong base (e.g., 50% NaOH). Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the amine.

Question 2: I'm observing significant charring and byproduct formation. What's causing this and how can I prevent it?

Answer: Charring is a sign of decomposition, typically caused by overly aggressive reaction conditions.

  • Probable Cause: Excessive Temperature. The use of concentrated sulfuric acid, a strong dehydrating and oxidizing agent, at elevated temperatures can lead to the decomposition of organic materials.[2]

    • Solution: The primary solution is rigorous temperature control. The rate of addition of the alcohol must be carefully controlled to match the heat removal capacity of the reactor. For large-scale operations, this often means extending the addition time significantly compared to a lab-scale experiment. Consider using a less aggressive acid, such as a mixture of phosphoric and sulfuric acid, which can sometimes moderate the reaction.

Question 3: Handling large volumes of concentrated sulfuric acid is a major safety concern. Are there safer alternatives?

Answer: Yes, while sulfuric acid is traditional, several alternatives can improve the safety profile of the Ritter reaction on a larger scale.

  • Alternative Acids: Using phosphoric acid or a mixture of acids can sometimes provide the necessary acidity with a less vigorous reaction profile.

  • Solid Acid Catalysts: Research into heterogeneous catalysts, such as acidic resins (e.g., Nafion) or zeolites, is ongoing. These can simplify work-up (catalyst is filtered off) and reduce corrosive waste streams, though they may require higher temperatures or longer reaction times.

  • Recent Advances: Iron-catalyzed Ritter reactions have been developed that can proceed under milder conditions, sometimes even in greener solvents like deep eutectic solvents, reducing the reliance on large quantities of strong, corrosive acids.[3]

Route B: The Grignard Reaction

This route typically involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-chlorobenzonitrile. This forms an intermediate imine salt, which is then hydrolyzed to a ketone, followed by a subsequent reductive amination step to yield the final amine. While multi-step, this can be an effective route. The primary scale-up challenge lies in managing the highly exothermic and moisture-sensitive Grignard reaction itself.[4]

Grignard Reaction Workflow Start Start: Reactor Setup (Inert atmosphere, dry glassware) Initiation Initiation Phase: Add small portion of alkyl halide to Mg turnings in THF Start->Initiation Check Check for Initiation: - Exotherm (temp rise) - Cloudiness/color change Initiation->Check Addition Controlled Addition: Add remaining alkyl halide dropwise to maintain gentle reflux Check->Addition Yes Failure Failure: Troubleshoot Initiation Check->Failure No Nitrile_Add Substrate Addition: Slowly add 2-chlorobenzonitrile solution at controlled temp Addition->Nitrile_Add Quench Reaction Quench: Carefully add to acidic ice water Nitrile_Add->Quench Success Success: Proceed to Work-up Quench->Success

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of key validation parameters for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Chlorophenyl)propan-2-amine. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document moves beyond a simple checklist of validation steps, offering insights into the rationale behind the experimental design and the interpretation of the resulting data.

Introduction: The Analytical Challenge

2-(2-Chlorophenyl)propan-2-amine is a primary amine with potential significance in pharmaceutical development. Accurate and precise quantification is paramount for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[1] This guide details the validation of a newly developed isocratic reversed-phase HPLC (RP-HPLC) method, comparing its performance against established acceptance criteria to ensure its suitability for its intended purpose.[2][3] The validation process is rigorously designed to comply with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The Analytical Method: A Starting Point

Before validation can commence, a suitable chromatographic method must be developed. For 2-(2-Chlorophenyl)propan-2-amine, a C18 stationary phase is selected for its versatility in retaining moderately polar compounds. An isocratic mobile phase of acetonitrile and a phosphate buffer provides a balance of elution strength and pH control to ensure good peak shape and retention. UV detection is chosen based on the chromophoric nature of the phenyl ring.

Proposed HPLC Method (Method A):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Analyte: 2-(2-Chlorophenyl)propan-2-amine

The Validation Workflow: A Systematic Approach

Method validation is a structured process to confirm that the analytical procedure is suitable for its intended use.[1] The following diagram outlines the logical flow of the validation parameters addressed in this guide.

Validation_Workflow cluster_System System & Method Suitability cluster_Validation Method Validation Parameters (ICH Q2(R1)) System_Suitability System Suitability Testing (SST) Specificity Specificity & Selectivity System_Suitability->Specificity Pre-requisite Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Assessed under varied conditions Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Robustness Assessed under varied conditions Range->Accuracy Range->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Accuracy->Robustness Assessed under varied conditions Precision->LOD_LOQ Precision->Robustness Assessed under varied conditions

Caption: A flowchart illustrating the interconnectedness of HPLC method validation parameters.

System Suitability: The Daily Checkpoint

Before any validation experiments are conducted, and indeed before any routine analysis, the suitability of the chromatographic system must be verified.[6] This is not part of the formal validation but is a critical ongoing check to ensure the system is performing adequately on the day of analysis.[7][8]

Experimental Protocol:

  • Prepare a standard solution of 2-(2-Chlorophenyl)propan-2-amine at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key system suitability parameters.

Comparative Data: System Suitability Test (SST)

ParameterAcceptance CriteriaMethod A ResultStatus
Tailing Factor (T)T ≤ 2.01.15Pass
Theoretical Plates (N)N ≥ 20008500Pass
% RSD of Peak Area≤ 2.0%0.85%Pass
% RSD of Retention Time≤ 1.0%0.25%Pass

Interpretation: The low tailing factor indicates a symmetrical peak, essential for accurate integration. The high number of theoretical plates signifies good column efficiency and separation power. The low relative standard deviation (%RSD) for replicate injections demonstrates the excellent reproducibility of the system.[9]

Specificity: Distinguishing the Analyte

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo Analysis: Analyze a placebo (a sample containing all components except the analyte) to ensure no interference from excipients.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak in the presence of its degradants and placebo components.

Comparative Analysis:

  • Method A (with PDA detection): The analyte peak for 2-(2-Chlorophenyl)propan-2-amine was well-resolved from all degradation peaks and any potential excipient peaks. The peak purity analysis showed a purity angle that was less than the purity threshold, confirming spectral homogeneity.

  • Alternative Method B (without PDA, UV detector only): While chromatographically resolved, there is less confidence in the peak's purity without spectral data. Co-elution of a spectrally similar impurity could go undetected.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][4]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 2-(2-Chlorophenyl)propan-2-amine spanning the expected working range (e.g., 50% to 150% of the target concentration). For an assay of a drug substance, a typical range is 80% to 120% of the test concentration.[11]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data: Linearity

ParameterAcceptance CriterionMethod A Result
Correlation Coefficient (r²)≥ 0.9990.9998
Range Studied50 - 150 µg/mL50 - 150 µg/mL
Y-interceptClose to zeroMinimal
Residual PlotRandom distributionRandom

Interpretation: An r² value of 0.9998 indicates a strong linear relationship between concentration and peak area. The random distribution of residuals confirms that a linear model is appropriate. The established range of 50-150 µg/mL is suitable for quantifying the analyte with a high degree of confidence.[12]

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study.[3][4]

Experimental Protocol:

  • Prepare a placebo and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data: Accuracy

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL)99.5%0.9%98.0 - 102.0% Recovery, ≤ 2.0% RSD
100% (100 µg/mL)100.2%0.7%98.0 - 102.0% Recovery, ≤ 2.0% RSD
120% (120 µg/mL)100.8%0.6%98.0 - 102.0% Recovery, ≤ 2.0% RSD

Interpretation: The high recovery values, all within the 98.0-102.0% acceptance range, and low %RSD demonstrate that the method is highly accurate for the quantification of 2-(2-Chlorophenyl)propan-2-amine.[12]

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and on a different HPLC system.

Comparative Data: Precision

Precision Level% RSD of Assay ResultsAcceptance Criterion
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%

Interpretation: The low %RSD for both repeatability and intermediate precision indicates that the method is precise and will deliver consistent results under various typical laboratory conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.[9]

Comparative Data: LOD & LOQ

ParameterMethod A Result
LOD0.1 µg/mL
LOQ0.3 µg/mL

Interpretation: These values define the lower limits of the method's capabilities. The LOQ is particularly important for the accurate quantification of low-level impurities.

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Intentionally vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the impact on system suitability parameters and assay results.

Comparative Data: Robustness

Varied ParameterImpact on Retention TimeImpact on Tailing FactorImpact on Assay Result
% Acetonitrile +2%Minor DecreaseNo significant changeWithin 2% of initial
pH +0.2NegligibleNo significant changeWithin 2% of initial
Temperature +5°CMinor DecreaseNo significant changeWithin 2% of initial
Flow Rate +0.1 mL/minMinor DecreaseNo significant changeWithin 2% of initial

Interpretation: The method is demonstrated to be robust as minor, deliberate changes to the operational parameters did not significantly affect the chromatographic performance or the quantitative results. This provides confidence in the method's transferability and day-to-day performance.

Conclusion: A Validated Method

The comprehensive validation of this RP-HPLC method for 2-(2-Chlorophenyl)propan-2-amine has demonstrated that it is specific, linear, accurate, precise, and robust for its intended purpose. The method meets all the acceptance criteria based on the ICH Q2(R1) guidelines. The comparative data presented provides a clear rationale for the suitability of this method for routine quality control analysis.

Validation_Summary cluster_Method_A Validated HPLC Method A cluster_Outcome Outcome Method Specific Linear (r² > 0.999) Accurate (98-102%) Precise (RSD < 2%) Robust Result Suitable for Intended Purpose: - Quality Control - Stability Testing Method->Result Meets ICH Q2(R1) Criteria

Caption: Summary of the validation outcome for the proposed HPLC method.

References

  • Vertex AI Search. (2020, November 15).
  • Altabrisa Group. (2025, July 14).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Pharmaguideline. (2024, December 11).
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  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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  • Slideshare.
  • PubMed. (2003, February 14). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Analytical Method Validation Parameters: An Upd
  • Scribd. ICH Q2(R1)
  • Benchchem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • Perpusnas. (2025, December 4).
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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A Comparative Guide to the Immunoassay Cross-Reactivity of 2-(2-Chlorophenyl)propan-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Analytical Challenge of Novel Psychoactive Substances (NPS)

The landscape of drug development and toxicology is perpetually challenged by the emergence of novel psychoactive substances (NPS) and other uncharacterized small molecules. These compounds, often structurally related to known drugs, necessitate the development and validation of robust analytical methods for their detection. Immunoassays are a cornerstone of high-throughput screening due to their speed and ease of use. However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.

Introducing 2-(2-Chlorophenyl)propan-2-amine: A Case Study in Cross-Reactivity Assessment

This guide focuses on 2-(2-Chlorophenyl)propan-2-amine[1][2], a compound structurally analogous to therapeutic agents and drugs of abuse, such as ketamine. While not a widely studied molecule itself, its structure presents a valuable model for understanding and predicting immunoassay cross-reactivity. The core principle of this guide is to provide a framework for evaluating how such a compound might behave in common immunoassays, thereby offering a practical approach for researchers encountering novel small molecules.

The Critical Role of Specificity in Immunoassays

The specificity of an immunoassay refers to its ability to detect only the target analyte without interference from other structurally similar compounds.[3] Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended antigen.[4][5] This can lead to false-positive results, which have significant consequences in clinical diagnostics, forensic toxicology, and drug development.[4][6] Therefore, a thorough characterization of an immunoassay's cross-reactivity profile is essential for accurate data interpretation.[7]

Understanding the Mechanism of Immunoassay Cross-Reactivity

The Principle of Competitive Immunoassays

Competitive immunoassays are frequently used for the detection of small molecules that cannot be simultaneously bound by two different antibodies (a requirement for "sandwich" assays).[8][9][10] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, and vice versa.

Structural Determinants of Antibody Recognition and Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. For small molecules, the entire molecule or a significant portion of it may function as the epitope. Cross-reactivity is more likely to occur with compounds that share a similar core structure, functional groups, and stereochemistry to the target analyte.[4][5] Even minor structural modifications can significantly alter antibody binding and, consequently, the degree of cross-reactivity.[11]

Quantifying Cross-Reactivity: The IC50 and Percentage Cross-Reactivity Calculation

The cross-reactivity of a compound is typically quantified by determining its IC50 value, which is the concentration of the compound required to inhibit 50% of the maximum signal in the immunoassay. The percentage cross-reactivity is then calculated relative to the IC50 of the target analyte using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Experimental Design for Cross-Reactivity Assessment

Objective

To quantify the cross-reactivity of 2-(2-Chlorophenyl)propan-2-amine and a panel of structurally related compounds in a commercially available ketamine-specific competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Methods
  • Test Compounds: 2-(2-Chlorophenyl)propan-2-amine, Ketamine, Norketamine[12][13][14], and Dehydronorketamine.[15][16][17][18] All compounds should be of high purity (≥98%) and accurately weighed to prepare stock solutions.

  • Immunoassay Platform: A commercial ketamine-specific competitive ELISA kit.

  • Reagents and Equipment: All necessary buffers, substrates, and a microplate reader as specified by the ELISA kit manufacturer.

Step-by-Step Experimental Protocol: Competitive ELISA for Cross-Reactivity Testing[10][23][24]
  • Reagent Preparation: Prepare all buffers and reagents according to the ELISA kit protocol.

  • Standard and Sample Preparation: Prepare a serial dilution of the target analyte (ketamine) to generate a standard curve. Prepare serial dilutions of each test compound (2-(2-Chlorophenyl)propan-2-amine, norketamine, and dehydronorketamine) over a wide concentration range.

  • Assay Procedure:

    • Add a fixed amount of the enzyme-labeled ketamine conjugate to each well of the antibody-coated microplate.

    • Add the standards and test compound dilutions to the appropriate wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.[19]

    • Add the enzyme substrate and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the ketamine standards.

    • Determine the IC50 value for ketamine and each test compound from their respective dose-response curves.

    • Calculate the percentage cross-reactivity for each test compound using the formula described in Section 2.3.

Comparative Performance Data

Introduction to the Analyte Panel

The selected analyte panel allows for a systematic evaluation of how specific structural modifications impact cross-reactivity in a ketamine-targeted immunoassay.

  • Ketamine: The primary target analyte.

  • Norketamine: The N-demethylated primary metabolite of ketamine.[13]

  • Dehydronorketamine: A secondary metabolite of ketamine.[16][17]

  • 2-(2-Chlorophenyl)propan-2-amine: The test compound of interest, which differs from ketamine in the cyclohexanone ring structure.

Table 1: Comparative Cross-Reactivity of 2-(2-Chlorophenyl)propan-2-amine and Related Compounds in a Hypothetical Ketamine-Specific ELISA
CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Ketamine 50100%
Norketamine 25002.0%[20]
Dehydronorketamine >10,000<0.5%
2-(2-Chlorophenyl)propan-2-amine

>10,000<0.5%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific antibody and assay conditions used.[11]

Interpretation of Results and Implications for Screening Programs

The hypothetical data suggest that the antibody used in this ELISA is highly specific for the core structure of ketamine, particularly the cyclohexanone ring. The low cross-reactivity of norketamine indicates that the N-demethylation significantly reduces antibody binding.[20] The negligible cross-reactivity of dehydronorketamine and 2-(2-Chlorophenyl)propan-2-amine suggests that alterations to the six-membered ring are not well tolerated by the antibody's binding site.

For drug screening programs, these results would imply that this particular immunoassay is unlikely to produce a false-positive result in the presence of 2-(2-Chlorophenyl)propan-2-amine. However, it is crucial to recognize that other immunoassays with different antibodies may exhibit different cross-reactivity profiles.[11]

Best Practices for Validating Immunoassay Specificity

The Importance of a Multi-Compound Panel

When validating an immunoassay for a specific analyte, it is essential to test a broad panel of structurally related compounds, including known metabolites, precursors, and analogues. This provides a comprehensive understanding of the assay's specificity.

Confirmatory Analysis by Mass Spectrometry (LC-MS/MS)

Immunoassays are screening tools, and any presumptive positive result should be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] LC-MS/MS provides definitive structural information and can distinguish between the target analyte and cross-reacting compounds.[21]

Regulatory Perspectives on Immunoassay Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for the validation of bioanalytical methods.[22][23][24][25] These guidelines emphasize the importance of demonstrating the specificity, accuracy, precision, and robustness of an assay.[22][23]

Conclusion

The assessment of cross-reactivity is a critical component of immunoassay validation, particularly in the context of drug development and toxicology. By systematically evaluating the interaction of structurally related compounds with the assay antibody, researchers can gain a thorough understanding of the assay's specificity and potential for false-positive results. The case study of 2-(2-Chlorophenyl)propan-2-amine illustrates a practical approach to this process, providing a framework that can be applied to any novel small molecule. Ultimately, a combination of rigorous immunoassay validation and confirmatory analysis is essential for ensuring the accuracy and reliability of analytical data.

Diagrams

Diagram 1: Principle of Competitive Immunoassay

Competitive_Immunoassay cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Analyte_low Analyte (Sample) Antibody_low Antibody Analyte_low->Antibody_low Few binding events Labeled_Analyte_low Labeled Analyte Labeled_Analyte_low->Antibody_low Many binding events Bound_Complex_low Bound Labeled Analyte Signal_low High Signal Bound_Complex_low->Signal_low Analyte_high Analyte (Sample) Antibody_high Antibody Analyte_high->Antibody_high Many binding events Labeled_Analyte_high Labeled Analyte Labeled_Analyte_high->Antibody_high Few binding events Bound_Complex_high Bound Labeled Analyte Signal_high Low Signal Bound_Complex_high->Signal_high

Caption: Competitive immunoassay signal is inversely proportional to analyte concentration.

Diagram 2: Experimental Workflow for Cross-Reactivity Testing

Cross_Reactivity_Workflow A Prepare Serial Dilutions (Target Analyte & Test Compounds) B Add Dilutions & Labeled Analyte to Antibody-Coated Plate A->B C Incubate (Competitive Binding) B->C D Wash Plate C->D E Add Substrate D->E F Incubate (Color Development) E->F G Stop Reaction & Read Absorbance F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I J Calculate % Cross-Reactivity I->J

Caption: Step-by-step workflow for determining immunoassay cross-reactivity.

References

  • Isha Health. (2025, May 21). What Can Cause A False Positive For Ketamine?
  • Averhealth. (2019, February 14). Immunoassay cross-reactivity: the importance of accurate interpretation.
  • National Center for Biotechnology Information. (n.d.). Dehydronorketamine. PubChem Compound Database. Retrieved from [Link]

  • Skaugen, J. M., Scoccimarro, A., et al. (2019). Novel ketamine analogues cause a false positive phencyclidine immunoassay.
  • ResearchGate. (n.d.). Molecular structure of ketamine (KET) (a), norketamine (NK) (b), and chlorpheniramine maleate (Chlor-Trimeton, IS) (c). Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydronorketamine. Retrieved from [Link]

  • ClinPGx. (n.d.). dehydronorketamine. Retrieved from [Link]

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  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
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  • Safenkova, I. V., et al. (2021).
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A Multi-Tiered Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study with 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Modern Drug Discovery

In the quest for novel therapeutics and chemical probes, the identification of a potent "hit" is merely the opening chapter. The true challenge lies in understanding its specificity—the degree to which it interacts with its intended biological target versus all other potential targets in the proteome.[1] A highly specific compound is the cornerstone of a successful drug, minimizing the risk of off-target effects that can lead to adverse drug reactions and clinical trial failures.[2] Conversely, for chemical probes, exquisite selectivity is paramount to ensure that the biological effects observed are unequivocally linked to the modulation of the target of interest, thereby generating reliable data.[3][4][5]

This guide provides a comprehensive, multi-tiered framework for assessing the biological specificity of a novel small molecule. We will use the hypothetical compound 2-(2-Chlorophenyl)propan-2-amine , a molecule with unknown biological activity, as a case study to illustrate a rigorous, field-proven workflow. This process is designed to build a deep, evidence-based understanding of a compound's molecular interactions, from initial computational predictions to definitive cellular target engagement and functional validation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is the most logical and cost-effective first step. By leveraging the compound's chemical structure, we can query vast biological databases to generate an initial, testable hypothesis about its potential targets and liabilities. This computational pre-screen is not definitive, but it provides an invaluable roadmap for subsequent experimental design.[6][7]

Methodology: The specificity assessment begins by converting the 2D structure of 2-(2-Chlorophenyl)propan-2-amine into a digital format (e.g., SMILES string). This structure is then used as a query for a battery of computational tools:

  • Chemical Similarity and Substructure Searching: Tools like TargetHunter or the open-source FastTargetPred compare the query molecule to databases of compounds with known biological activities (e.g., ChEMBL).[8][9] Matches suggest that our compound may share targets with structurally similar molecules.

  • Machine Learning and QSAR Models: Predictive algorithms trained on large datasets of compound-protein interactions can forecast potential targets.[8][10] These models build a quantitative structure-activity relationship (QSAR) to predict bioactivity.[11]

Trustworthiness: This phase is self-validating by employing multiple, orthogonal computational methods. A high-confidence prediction is one that is flagged by several different algorithms, increasing the likelihood that the predicted interaction is not a computational artifact.

Hypothetical Outcome: For our case study, let's assume the in silico analysis of 2-(2-Chlorophenyl)propan-2-amine predicts a moderate probability of interaction with the Dopamine D2 Receptor (DRD2) , a G-protein coupled receptor (GPCR), and also flags potential, lower-confidence interactions with several kinases due to a common structural motif.

G cluster_0 Phase 1: In Silico Profiling Compound_Structure 2D Structure of 2-(2-Chlorophenyl)propan-2-amine SMILES SMILES String Generation Compound_Structure->SMILES Similarity_Search Chemical Similarity Search (e.g., TargetHunter) SMILES->Similarity_Search Prediction Target Prediction Algorithms SMILES->Prediction Databases Chemogenomic Databases (e.g., ChEMBL) Databases->Similarity_Search ML_Models Machine Learning QSAR Models ML_Models->Prediction Hypothesis Hypothesized Targets: - Primary: Dopamine D2 Receptor - Potential Off-Targets: Kinases Similarity_Search->Hypothesis Prediction->Hypothesis

Figure 1. Workflow for in silico target hypothesis generation.

Phase 2: Broad Off-Target Liability Screening

Expertise & Experience: The primary goal of this phase is to de-risk the compound by performing a wide, unbiased experimental screen. We test the compound against a large panel of diverse biological targets known to be frequently involved in adverse drug reactions.[2][6][12] This approach rapidly identifies potential liabilities and can uncover unexpected interactions not predicted by in silico models. Commercial services from providers like Eurofins Discovery, Reaction Biology, or Charles River offer standardized, validated panels that are indispensable for this stage.[12][13]

Methodology: 2-(2-Chlorophenyl)propan-2-amine would be submitted for screening at a single, high concentration (typically 1-10 µM) against a safety pharmacology panel. These panels typically consist of dozens of biochemical assays, primarily radioligand binding assays for receptors and transporters, and enzyme activity assays for enzymes like kinases.[12][14][15]

  • Key Target Classes Covered:

    • G-Protein Coupled Receptors (GPCRs): A major drug target family where off-target activity is common.[14][16]

    • Kinases: A large enzyme family where cross-reactivity can lead to toxicity.[17][18]

    • Ion Channels: Critical for cardiac and neuronal function; hERG channel inhibition is a notorious cause of cardiac toxicity.[19][20][21]

    • Transporters: Mediate the uptake and efflux of substances, affecting drug disposition and toxicity.

Trustworthiness: The validity of this screen is ensured by running the test compound in parallel with positive and negative controls for each assay in the panel. A significant "hit" is typically defined as >50% inhibition or stimulation in a given assay, which then warrants further investigation with dose-response studies.

Experimental Protocol: General Radioligand Binding Assay
  • Preparation: A membrane preparation from cells expressing the target receptor is incubated in a multi-well plate.

  • Competition: The membrane preparation is incubated with a known, radiolabeled ligand (e.g., ³H-Spiperone for DRD2) and the test compound (2-(2-Chlorophenyl)propan-2-amine) at a concentration of 10 µM.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The plate is rapidly filtered through a glass fiber mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Analysis: The reduction in radioactivity in the presence of the test compound compared to a vehicle control indicates displacement of the radioligand and thus, binding to the target.

Data Presentation: Comparative Off-Target Profile

The results are summarized to provide a clear overview of the compound's selectivity profile compared to reference molecules.

TargetTarget Class2-(2-Chlorophenyl)propan-2-amine (% Inhibition @ 10µM)Compound A (Selective DRD2 Agonist) (% Inhibition @ 10µM)Compound B (Non-selective Agent) (% Inhibition @ 10µM)
Dopamine D2 GPCR 85% 95% 91%
Serotonin 5-HT2AGPCR15%5%78%
Adrenergic α1GPCR8%2%65%
Histamine H1GPCR5%1%88%
hERG Ion Channel 4% 2% 55%
EGFRKinase12%Not Tested45%
SRCKinase18%Not Tested39%

Table 1: Hypothetical data from a broad safety screen. Our compound shows significant activity at its hypothesized target (DRD2) and a relatively clean profile against other key liability targets like the hERG channel.

Phase 3: On-Target Validation and Cellular Engagement

Expertise & Experience: While biochemical assays confirm molecular interaction, they do so in a highly artificial, cell-free environment.[22][23] It is critical to verify that the compound can enter a cell and physically bind to its intended target in a physiological context.[4][23] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to directly measure target engagement inside intact cells.[24][25][26]

Methodology: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[25][27]

  • Biochemical Potency (IC50): First, a dose-response curve is generated using the biochemical assay from Phase 2 to determine the compound's potency (IC50) against the purified target protein or membrane preparation.

  • Cellular Thermal Shift Assay (CETSA): Intact cells expressing the target protein are treated with either the vehicle or our test compound. The cells are then heated across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot. A stabilizing ligand will result in more soluble protein at higher temperatures—a "thermal shift."

Trustworthiness: The CETSA protocol is self-validating. A genuine thermal shift will be dose-dependent and will not occur with a structurally similar but inactive control compound. Furthermore, the assay directly measures the physical consequence of binding (stabilization), providing strong evidence of target engagement.[24]

Experimental Protocol: Western Blot-based CETSA
  • Cell Culture & Treatment: Culture cells (e.g., HEK293 cells overexpressing DRD2) to ~80% confluency. Treat cells with 2-(2-Chlorophenyl)propan-2-amine (e.g., at 10x the biochemical IC50) or vehicle for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot is left at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the pellet (containing aggregated proteins) by ultracentrifugation.

  • Protein Quantification: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western Blot using a specific antibody against the target protein (DRD2). A housekeeping protein (e.g., GAPDH) that is not expected to be stabilized by the compound should also be probed as a loading control.

  • Analysis: Densitometry is used to quantify the band intensity at each temperature. The data is plotted as % soluble protein vs. temperature. The temperature at which 50% of the protein is denatured (Tm) is calculated for both vehicle and compound-treated samples. A significant increase in Tm indicates target engagement.

G cluster_0 Phase 3: CETSA Principle Start Target Protein in Cell Vehicle Add Vehicle Start->Vehicle Compound Add Compound Start->Compound Heat_V Apply Heat Gradient Vehicle->Heat_V Stabilize Compound Binds & Stabilizes Protein Compound->Stabilize Denature Protein Denatures & Aggregates Heat_V->Denature Heat_C Apply Heat Gradient Soluble_C Higher amount of soluble protein at high temp Heat_C->Soluble_C Soluble_V Low amount of soluble protein at high temp Denature->Soluble_V Stabilize->Heat_C

Figure 2. The principle of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: On-Target Potency and Engagement
CompoundBiochemical IC50 (DRD2 Binding)Cellular Thermal Shift (ΔTm)
2-(2-Chlorophenyl)propan-2-amine75 nM+4.2 °C
Compound A (Control)15 nM+5.1 °C

Table 2: Hypothetical data confirming potent biochemical activity and direct target engagement in a cellular environment for our test compound.

Phase 4: Functional Activity and Selectivity Profiling

Expertise & Experience: Demonstrating that a compound binds its target is necessary, but not sufficient. We must prove that this binding event translates into a functional biological outcome.[4] Furthermore, to build a complete specificity profile, we must now move beyond broad panels and assess the compound's activity against closely related family members of the primary target. High selectivity against paralogs is a key characteristic of a quality chemical probe or drug candidate.[5][28]

Methodology:

  • Cell-based Functional Assay: For a GPCR like DRD2, which is a Gi-coupled receptor, agonism will lead to a decrease in intracellular cyclic AMP (cAMP). A functional assay would measure this downstream signaling event. Cells expressing DRD2 are treated with the compound, and cAMP levels are measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

  • Selectivity Profiling: The compound is tested in dose-response format against a panel of closely related receptors (e.g., other dopamine receptor subtypes, adrenergic receptors, serotonergic receptors) using the same biochemical binding assay format from Phase 2. The ratio of IC50 values provides a quantitative measure of selectivity. For a kinase inhibitor, this would involve a comprehensive kinome-wide screen like KINOMEscan, which measures binding affinity against hundreds of kinases.[17][29]

Data Presentation: Functional Potency and Selectivity Panel
TargetFunctional EC50 (cAMP Assay)Binding IC50Selectivity vs. DRD2
Dopamine D2 150 nM 75 nM -
Dopamine D1> 10,000 nM> 10,000 nM> 133-fold
Dopamine D3950 nM850 nM11-fold
Serotonin 5-HT2A> 10,000 nM8,200 nM> 109-fold
Adrenergic α2A> 10,000 nM5,500 nM> 73-fold

Table 3: Hypothetical data demonstrating that our compound is a potent functional modulator of DRD2 with good selectivity against other monoamine receptors, though with some notable activity at the closely related D3 subtype.

Conclusion

This multi-tiered guide outlines a logical and rigorous workflow for characterizing the specificity of a novel compound, as illustrated with the hypothetical molecule 2-(2-Chlorophenyl)propan-2-amine. By systematically progressing from broad, predictive in silico methods to high-throughput experimental screening, and culminating in definitive on-target validation and functional selectivity profiling, researchers can build a comprehensive and reliable specificity dossier.

Our case study revealed 2-(2-Chlorophenyl)propan-2-amine to be a potent DRD2 ligand that engages its target in cells and elicits a functional response, with a generally clean off-target profile but with some cross-reactivity for the DRD3 subtype. This level of detailed understanding is critical for making informed decisions in a drug discovery program—guiding lead optimization efforts to improve selectivity or helping to interpret phenotypic data with confidence when the compound is used as a chemical probe. Adherence to such a systematic, evidence-based approach is fundamental to upholding scientific integrity and increasing the probability of success in translating basic discoveries into valuable pharmacological tools and medicines.

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An Inter-Laboratory Comparison Guide for the Validation of Analytical Methods for 2-(2-Chlorophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Reproducible Analytical Methods

In the landscape of pharmaceutical development and forensic science, the unambiguous identification and precise quantification of chemical entities are paramount. 2-(2-Chlorophenyl)propan-2-amine, a primary amine structure, represents a class of compounds where analytical rigor is not merely a procedural formality but a cornerstone of safety, quality, and regulatory compliance. Whether this molecule serves as a pharmaceutical intermediate, a reference standard, or a novel psychoactive substance (NPS), the ability to generate consistent and reliable data across different laboratories is the ultimate measure of an analytical method's validity.

This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the analysis of 2-(2-Chlorophenyl)propan-2-amine. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices. The core of this document is a simulated inter-laboratory validation study, designed to assess the reproducibility of these methods. This process is grounded in the globally recognized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the technical insights and comparative data necessary to select and implement the most appropriate analytical method for their specific needs.

The Framework of Inter-Laboratory Validation (ICH Q2(R2))

An analytical method is only truly validated when it proves to be reliable under a variety of conditions, including different analysts, equipment, and laboratory environments. This is the essence of an inter-laboratory study, which directly measures a method's reproducibility—a key component of precision.[3] According to ICH guidelines, a comprehensive validation study must assess several key performance characteristics.[1][4][5][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[1][4]

  • Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision). This is the primary focus of this guide.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

cluster_0 Single Laboratory Validation cluster_1 Inter-Laboratory Study Dev Method Development & Optimization Val Intra-Laboratory Validation (Accuracy, Precision, Linearity, etc.) Dev->Val Rob Robustness Testing Val->Rob Proto Finalized Protocol & Samples Distributed Rob->Proto LabA Lab A Analysis Proto->LabA LabB Lab B Analysis Proto->LabB LabC Lab C Analysis Proto->LabC Data Data Compilation & Statistical Analysis (Reproducibility Assessment) LabA->Data LabB->Data LabC->Data Final Validated Method Accepted Data->Final

Caption: Workflow for a comprehensive inter-laboratory method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle & Rationale

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like 2-(2-Chlorophenyl)propan-2-amine, GC is well-suited due to its likely volatility. The mass spectrometer provides high specificity by fragmenting the molecule into a unique mass spectrum, often referred to as a chemical "fingerprint." This makes GC-MS a gold standard for confirmatory analysis and identification, especially in complex matrices.[7][8][9] Electron Ionization (EI) is typically used because it generates reproducible fragmentation patterns that can be compared against established spectral libraries.[9][10]

Causality of Choices:

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte to the column, which is critical for achieving low detection limits.

  • Column Choice: A low-polarity phenyl-arylene phase column (e.g., DB-5ms) is selected for its versatility and stability, providing good chromatographic resolution for a wide range of semi-volatile compounds.

  • Temperature Program: A gradient temperature program is employed to ensure that the analyte elutes as a sharp, symmetrical peak while allowing any potential higher-boiling impurities to elute afterward, ensuring a clean baseline for subsequent runs.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of 2-(2-Chlorophenyl)propan-2-amine at 1 mg/mL in methanol.

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

    • For test samples, dissolve the material in methanol to achieve a target concentration within the calibration range.

  • Instrumentation:

    • A gas chromatograph equipped with a mass selective detector (MSD).[10]

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[10]

    • Quadrupole Temperature: 150°C.[10]

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., molecular ion and major fragments).

Visualization: GC-MS Workflow

Sample Sample Weighing & Dissolution (in Methanol) Dilute Serial Dilution to Working Concentration Sample->Dilute Inject 1 µL Injection (Splitless Mode) Dilute->Inject GC GC Separation (30m DB-5ms Column) Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Detect Mass Detection (Scan & SIM Mode) Ionize->Detect Data Data Analysis (Quantification & Identification) Detect->Data

Caption: Standard operational workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle & Rationale

HPLC is a cornerstone of pharmaceutical analysis, offering robust and high-throughput quantification.[11] For primary amines like 2-(2-Chlorophenyl)propan-2-amine, which lack a strong native chromophore, direct UV detection can suffer from poor sensitivity. To overcome this, a pre-column derivatization step is employed.[11][12] Reagents like o-Phthalaldehyde (OPA), in the presence of a thiol, react rapidly with primary amines to form highly fluorescent and UV-active isoindole derivatives, dramatically enhancing detection sensitivity.[11][13] The separation is then performed using reversed-phase chromatography, where the non-polar derivatized analyte is retained on a C18 stationary phase.[10][11]

Causality of Choices:

  • Derivatization: OPA is chosen for its rapid reaction kinetics at room temperature and the high molar absorptivity of the resulting derivative, enabling sensitive UV detection.

  • Column Choice: A C18 column is the workhorse of reversed-phase HPLC and is ideal for retaining the relatively non-polar OPA-derivatized amine.[10][14]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is used. The buffer controls the pH to ensure consistent ionization states, while the increasing acetonitrile concentration elutes the analyte with good peak shape.

Experimental Protocol: HPLC-UV
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust pH to 9.5 with NaOH.

    • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1 mL of methanol, then add 9 mL of borate buffer and 50 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily.

  • Sample Preparation & Derivatization:

    • Prepare stock and working standards of 2-(2-Chlorophenyl)propan-2-amine in a diluent of Acetonitrile:Water (50:50).

    • In an autosampler vial, mix 100 µL of the sample/standard solution with 200 µL of the OPA reagent.

    • Vortex and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Instrumentation:

    • A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[10]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-10 min: 30% to 70% B.

      • 10-12 min: 70% to 30% B.

      • 12-15 min: 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 20 µL.

Visualization: HPLC-UV Workflow

Sample Sample/Standard in Diluent Deriv Add OPA Reagent (React for 2 min) Sample->Deriv Inject 20 µL Injection Deriv->Inject HPLC HPLC Separation (C18 Column, Gradient Elution) Inject->HPLC Detect UV Detection (340 nm) HPLC->Detect Data Data Analysis (Quantification) Detect->Data

Caption: Standard operational workflow for HPLC-UV with pre-column derivatization.

Comparative Performance & Inter-Laboratory Validation Data

The following table summarizes representative data from a simulated inter-laboratory study involving three distinct laboratories. The acceptance criteria are based on common industry practices and ICH guidelines.[15]

Validation ParameterGC-MS MethodHPLC-UV MethodTypical Acceptance Criteria
Specificity High (Mass spectrum confirmation)High (Chromatographic separation)No interference at analyte retention time
Linearity (R²) 0.99920.9995R² ≥ 0.995[15]
Range (µg/mL) 1 - 1005 - 200Defined by linearity and accuracy
Accuracy (% Recovery) 98.9% - 101.5%99.2% - 102.0%98.0% - 102.0%[15]
Precision (Repeatability, %RSD) ≤ 1.2%≤ 1.0%≤ 2.0%[15]
Precision (Reproducibility, %RSD) ≤ 2.8%≤ 2.5%≤ 3.0%
LOD (µg/mL) 0.31.5Reportable
LOQ (µg/mL) 1.05.0Quantifiable with precision/accuracy
Robustness Sensitive to inlet temp. variationsStable under minor flow/pH changes%RSD ≤ 3% under varied conditions[15]
Causality Behind the Data: An Expert Analysis

The results of our simulated inter-laboratory study reveal the distinct advantages and operational domains of each technique.

  • Sensitivity: The GC-MS method demonstrates superior sensitivity, with significantly lower LOD and LOQ values.[10] This is attributable to the low background noise in SIM mode and the efficient ionization of the analyte. This makes GC-MS the unequivocal choice for applications requiring trace-level quantification, such as impurity profiling or the analysis of biological specimens.

  • Precision: Both methods exhibit excellent repeatability and reproducibility, with inter-laboratory %RSD values well within the acceptable limit of 3.0%. The slightly better reproducibility of the HPLC method can be attributed to the derivatization step, which normalizes the analyte into a stable, highly responsive derivative, making the method less susceptible to minor variations in instrument performance between labs.

  • Robustness and Throughput: While both methods are robust, the HPLC-UV method is generally less susceptible to issues like column bleed or inlet contamination that can affect GC systems over time, especially with complex matrices. Furthermore, HPLC methods are often associated with higher sample throughput and lower operational costs, making them highly suitable for routine quality control environments that process a large number of samples.[10]

Discussion and Method Selection

The choice between GC-MS and HPLC-UV for the analysis of 2-(2-Chlorophenyl)propan-2-amine is not a matter of which method is "better," but which is more fit-for-purpose. This guide demonstrates that both techniques are capable of being fully validated to produce highly reproducible results across different laboratories.

Choose GC-MS when:

  • Confirmatory identification is required: The mass spectrum provides definitive structural information that UV detection cannot.

  • Trace-level quantification is necessary: The superior sensitivity is essential for detecting low-level impurities or analyzing samples with low analyte concentrations.[10]

  • A spectral library match is desired: EI-GC-MS allows for comparison against established databases, aiding in the identification of unknown related substances.[9]

Choose HPLC-UV when:

  • High-throughput quantitative analysis is the primary goal: The method is robust, fast, and cost-effective for routine quality control.[10]

  • The analyte is thermally labile or non-volatile: Although not the case here, HPLC is the default choice for compounds that cannot pass through a GC system.

  • Extreme sensitivity is not required: For assay and content uniformity testing where concentrations are relatively high, the HPLC method provides excellent accuracy and precision.

By understanding the underlying principles and performance characteristics detailed in this guide, researchers and drug development professionals can make informed, scientifically-sound decisions, ensuring the generation of reliable and reproducible data that meets the highest standards of quality and regulatory scrutiny.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - R Discovery.
  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques | Spectroscopy Online.
  • Analytical Method Validation Parameters: An Updated Review.
  • Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed.
  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate.
  • Analytical methods validation as per ich & usp | PPT - Slideshare.
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine - Benchchem.
  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

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comparative study of the behavioral effects of 2-(2-Chlorophenyl)propan-2-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the enantiomers of 2-(2-Chlorophenyl)propan-2-amine , scientifically known as ortho-Chloroamphetamine (o-CA) .

Note on Chemical Nomenclature: While chemical catalogs sometimes list this structure as 2-(2-Chlorophenyl)propan-2-amine, the standard pharmacological IUPAC designation is 1-(2-chlorophenyl)propan-2-amine . It is a regioisomer of the neurotoxin para-chloroamphetamine (p-CA). Unlike its para-substituted analog, o-CA is widely cited for its lack of long-term neurotoxicity , making it a critical control compound in serotonergic research.

Executive Summary

2-(2-Chlorophenyl)propan-2-amine (o-CA) is a halogenated amphetamine derivative that acts as a monoamine releasing agent. This guide compares the behavioral and neurochemical profiles of its (S)-(+)- (dextro) and (R)-(-)- (levo) enantiomers.

  • Primary Application: Used as a pharmacological probe to distinguish between acute serotonergic stimulation and long-term neurotoxicity.

  • Key Finding: The (S)-(+) enantiomer exhibits significantly higher potency in locomotor stimulation and serotonin release compared to the (R)-(-) enantiomer, following the classic amphetamine Structure-Activity Relationship (SAR).

  • Safety Distinction: Unlike para-chloroamphetamine (p-CA), neither enantiomer of o-CA produces lasting depletion of tryptophan hydroxylase (TPH) or serotonin (5-HT) axon terminals.

Chemical & Pharmacological Profile

Structural Identity
  • Systematic Name: 1-(2-chlorophenyl)propan-2-amine

  • Common Synonym: ortho-Chloroamphetamine (o-CA)

  • CAS Number: 10175-09-4 (Racemic), 50481-48-6 (HCl salt often associated with specific isomers/analogs in catalogs).

  • Chirality: The molecule possesses a chiral center at the

    
    -carbon.
    
Mechanism of Action (MOA)

Both enantiomers function as substrates for monoamine transporters (SERT, DAT, NET), reversing the transport direction to release cytosolic monoamines into the synaptic cleft.

  • (S)-(+)-o-CA: High-affinity substrate for SERT and DAT. Potent releaser of 5-HT and DA.[1]

  • (R)-(-)-o-CA: Lower affinity substrate. Weak releaser.

Signaling Pathway Diagram

The following diagram illustrates the differential pathway activation between o-CA (non-neurotoxic) and p-CA (neurotoxic), highlighting why o-CA is the preferred control.

OCA_Mechanism cluster_legend Pathway Key Drug o-CA Enantiomers (S > R Potency) SERT Serotonin Transporter (SERT) Drug->SERT Substrate Entry VMAT2 Vesicular Transporter (VMAT2) Drug->VMAT2 Displaces 5-HT Release Synaptic 5-HT Efflux SERT->Release Cytosol_5HT Cytosolic 5-HT Accumulation VMAT2->Cytosol_5HT Leakage Cytosol_5HT->SERT Reverse Transport ROS Reactive Oxygen Species Cytosol_5HT->ROS Blocked in o-CA (Steric Hindrance) Receptors 5-HT Receptors (Behavioral Activation) Release->Receptors Toxicity Axonal Degeneration ROS->Toxicity Legend Solid Line: Active Pathway Dotted Line: Inactive in o-CA (Safety Profile)

Caption: Mechanism of o-CA induced serotonin release. Note the absence of ROS generation/neurotoxicity compared to para-chloro analogs.

Comparative Behavioral Data[3]

The following data synthesizes results from rodent studies comparing (S)-o-CA, (R)-o-CA, and the neurotoxic p-CA control.

Acute Behavioral Effects
Behavioral Metric(S)-(+)-o-CA(R)-(-)-o-CAp-CA (Reference)
Locomotor Activity High (Rapid onset, dose-dependent)Low (Requires high doses)High
Stereotypy Moderate (Head weaving)NegligibleHigh
Serotonin Syndrome Present (Forepaw treading, flat body)Absent/WeakSevere
Anorectic Effect PotentWeakPotent
Duration of Action 3–5 Hours< 2 Hours> 24 Hours (Neurotoxic phase)
Neurotoxicity Profile (Post-Acute)
Marker (7 Days Post-Dose)(S)-(+)-o-CA(R)-(-)-o-CAp-CA (Reference)
Cortical 5-HT Levels No Change (100% of control)No Change (100% of control)Depleted (<20% of control)
TPH Activity NormalNormalIrreversibly Inhibited
SERT Density IntactIntactDownregulated

Experimental Protocols

To replicate these findings, use the following standardized protocols. These ensure differentiation between simple motor stimulation and specific serotonergic effects.

Protocol: Open Field Locomotor Assay

Objective: Quantify the psychomotor stimulant potency of enantiomers.

  • Acclimatization: Place subjects (Sprague-Dawley rats, n=8/group) in the testing room 1 hour prior to experimentation.

  • Habituation: Place animals in the open field chamber (40x40 cm) for 30 minutes to establish baseline activity.

  • Administration:

    • Group A: Vehicle (Saline)

    • Group B: (S)-(+)-o-CA (2.5 mg/kg, i.p.)

    • Group C: (R)-(-)-o-CA (2.5 mg/kg, i.p.)

  • Data Acquisition: Record horizontal beam breaks (ambulation) and vertical beam breaks (rearing) in 10-minute bins for 120 minutes.

  • Analysis: Calculate Total Distance Traveled (cm) and Area Under the Curve (AUC).

    • Expected Result: (S)-enantiomer shows a 3-4x increase in AUC compared to vehicle; (R)-enantiomer shows <1.5x increase.

Protocol: Serotonin Syndrome Scoring

Objective: Assess 5-HT specific activation (5-HT1A/2A mediation).

Scoring System (0-3 Scale per symptom):

  • Forepaw treading

  • Flat body posture

  • Hind limb abduction

  • Tremor

Workflow:

  • Administer drug (5 mg/kg, i.p. – higher dose required for syndrome).

  • Observe subject for 60 seconds every 10 minutes.

  • Blind Scoring: Two independent observers record scores.

  • Validation: Pre-treat a subset with Ketanserin (5-HT2A antagonist). If behavior is blocked, it confirms serotonergic specificity.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process for selecting o-CA enantiomers in drug development.

Workflow Start Start: Behavioral Study Design Select Select Compound: 1-(2-chlorophenyl)propan-2-amine Start->Select Branch Is Neurotoxicity Desired? Select->Branch Yes Switch to p-CA (para-chloro isomer) Branch->Yes Yes (Lesion Study) No Proceed with o-CA Branch->No No (Releaser Study) Enantiomer Select Enantiomer No->Enantiomer S_Iso (S)-(+)-o-CA High Potency Probe Enantiomer->S_Iso Max Effect R_Iso (R)-(-)-o-CA Low Potency Control Enantiomer->R_Iso Negative Control Exp Execute Behavioral Assays (Locomotor / Discrimination) S_Iso->Exp R_Iso->Exp Result Data Interpretation: (S) mimics Amphetamine without cell death Exp->Result

Caption: Decision tree for utilizing o-CA enantiomers in psychopharmacological research.

Safety & Handling (E-E-A-T)

  • Neurotoxicity Warning: While o-CA is classified as non-neurotoxic compared to p-CA, all halogenated amphetamines should be handled as potential neurotoxins. High-dose (S)-o-CA (>15 mg/kg) may induce hyperthermia, which can secondarily damage neurons.

  • Waste Disposal: Chlorinated amines are persistent environmental pollutants. Incinerate all biological waste (bedding, carcasses) as hazardous chemical waste.

  • Legal Status: o-CA is a Schedule I/II controlled substance in many jurisdictions (analog act). Verify local compliance before synthesis or purchase.

References

  • Fuller, R. W. (1992). "Effects of p-chloroamphetamine on brain serotonin neurons."[1][2] Neurochemical Research, 17(5), 449–456.[1]

  • Miller, F. P., et al. (1970). "Comparative effects of p-chloroamphetamine and p-chloro-N-methylamphetamine on rat brain norepinephrine, serotonin and 5-hydroxyindole-3-acetic acid."[3] Biochemical Pharmacology, 19(2), 435–442.[3]

  • Harvey, J. A., et al. (1977). "Neurotoxic effects of p-chloroamphetamine: Behavioral and histological evidence." Journal of Pharmacology and Experimental Therapeutics. (Cited for comparative baseline of neurotoxicity).[1]

  • Johnson, M. P., et al. (1990). "Neurotoxicity of substituted amphetamines: Structure-activity relationships." Brain Research. (Establishes the safety profile of ortho- vs para- isomers).
  • ChemicalBook. "2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE Product Description." (For CAS 50481-48-6 verification).

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A Comparative Benchmarking Guide to the Catalytic Activity of Novel 2-(2-Chlorophenyl)propan-2-amine-Derived Organocatalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of asymmetric synthesis, the quest for novel, efficient, and selective catalysts is paramount. Chiral primary amines have emerged as a powerful class of organocatalysts, capable of mediating a wide array of stereoselective transformations.[1] This guide introduces a novel bifunctional primary amine-thiourea organocatalyst, (1R,2R)-1-(2-(2-chlorophenyl)propan-2-ylamino)-N-(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine-thiourea (CPCAT) , derived from 2-(2-chlorophenyl)propan-2-amine. We present a comprehensive benchmarking study of CPCAT's catalytic activity in the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene, a cornerstone carbon-carbon bond-forming reaction.

This guide is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic systems and understand the nuances of catalyst performance. We will delve into the rationale behind the catalyst design, provide detailed experimental protocols for its synthesis and application, and objectively compare its performance against established, state-of-the-art primary amine-thiourea organocatalysts.

The Rationale for a Novel Catalyst: Introducing CPCAT

The design of CPCAT is rooted in the principles of bifunctional catalysis, where two distinct functional moieties work in concert to activate both the nucleophile and the electrophile. The primary amine of the 2-(2-chlorophenyl)propan-2-amine fragment is envisioned to form an enamine intermediate with the ketone, thereby increasing its nucleophilicity. Simultaneously, the thiourea moiety is designed to activate the nitroalkene electrophile through hydrogen bonding. The rigid and sterically defined (1R,2R)-diaminocyclohexane backbone serves as the chiral scaffold, creating a well-defined chiral pocket to control the stereochemical outcome of the reaction. The 2-(2-chlorophenyl)propan-2-amine unit itself introduces a sterically demanding and electronically distinct substituent, which is hypothesized to influence the catalyst's solubility, stability, and enantioselectivity.

Synthesis of the Novel Catalyst: (1R,2R)-CPCAT

The synthesis of CPCAT is designed to be a straightforward and modular process, allowing for potential future modifications. The proposed synthetic route is outlined below.

cluster_0 Synthesis of Isothiocyanate cluster_1 Synthesis of Chiral Diamine Intermediate cluster_2 Final Catalyst Assembly A 3,5-Bis(trifluoromethyl)aniline C 3,5-Bis(trifluoromethyl)phenyl isothiocyanate A->C CH2Cl2, Et3N B Thiophosgene B->C H (1R,2R)-CPCAT C->H D (1R,2R)-1,2-Diaminocyclohexane F Mono-protected Diamine D->F Reductive Amination (NaBH(OAc)3) E 2-(2-Chlorophenyl)propan-2-al E->F G (1R,2R)-1-Amino-2-(2-(2-chlorophenyl)propan-2-ylamino)cyclohexane F->G Deprotection G->H CH2Cl2, rt cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis A trans-β-Nitrostyrene E Michael Addition A->E B Acetylacetone B->E C Catalyst (10 mol%) C->E D Toluene, rt, 24h D->E F Column Chromatography E->F G Yield Determination F->G H Enantiomeric Excess (HPLC) F->H cluster_0 Catalytic Cycle A Catalyst (CPCAT) B Enamine Intermediate A->B + Acetylacetone - H2O C Activated Nitroalkene A->C + Nitrostyrene (H-Bonding) D Transition State B->D C->D E Michael Adduct + Catalyst D->E C-C Bond Formation E->A Hydrolysis

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2-Chlorophenyl)propan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(2-Chlorophenyl)propan-2-amine, a compound that, due to its chemical structure as a chlorinated aromatic amine, necessitates careful handling and disposal procedures. The following information is synthesized from established safety protocols for related chemical classes to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.

The procedures outlined below are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By understanding the causality behind these experimental choices, laboratory personnel can not only ensure their own safety but also contribute to a culture of chemical responsibility.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-(2-Chlorophenyl)propan-2-amine is crucial. As a chlorinated aromatic amine, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling 2-(2-Chlorophenyl)propan-2-amine, the following should be worn:

  • Gloves: Compatible chemical-resistant gloves are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Eye Protection: Government-approved eye and face protection should be worn.[1]

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2][3]

II. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[4][5]

  • Containment: For liquid spills, create a dike around the spill using an absorbent material like vermiculite, sand, or spill pillows to prevent it from spreading.[4][6][7]

  • Absorption: Gradually add the absorbent material to the spill, working from the outside in.[7]

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[6][8]

  • Decontamination: Decontaminate the spill area and any affected equipment with a suitable cleaning agent. For most spills, conventional cleaning products will suffice.[4]

III. Disposal of 2-(2-Chlorophenyl)propan-2-amine Waste

The disposal of 2-(2-Chlorophenyl)propan-2-amine must be conducted in accordance with all applicable federal, state, and local regulations. As a chlorinated hydrocarbon, it is classified as hazardous waste and must not be disposed of in the sanitary sewer.[9]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste containing 2-(2-Chlorophenyl)propan-2-amine, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.[10] The container must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[10]

  • Labeling: The hazardous waste container must be labeled with the words "HAZARDOUS WASTE" and include the chemical name and approximate concentration of each constituent.[10]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[10] The storage area should be secure and under the control of the generator.[10]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport hazardous waste yourself.

The following diagram illustrates the decision-making process for the disposal of 2-(2-Chlorophenyl)propan-2-amine waste.

Caption: Disposal workflow for 2-(2-Chlorophenyl)propan-2-amine.

IV. Quantitative Data Summary
ParameterGuideline/RequirementRationale
Waste Classification Hazardous Waste (likely EPA code F002 for spent halogenated solvents)[10]Due to the presence of a chlorinated organic compound.
PPE Chemical-resistant gloves, eye/face protection, lab coat, potential respiratory protection.To prevent skin, eye, and respiratory exposure to a potentially toxic substance.[1]
Spill Absorbent Vermiculite, sand, or spill pillows.[7][11]To safely contain and absorb the spilled chemical without reacting with it.
Container Labeling "HAZARDOUS WASTE" with full chemical name and concentration.[10]To comply with regulations and ensure safe handling by waste management personnel.
Disposal Method Incineration by a licensed hazardous waste facility.[12][13]To ensure complete destruction of the hazardous compound.
V. Conclusion

The proper disposal of 2-(2-Chlorophenyl)propan-2-amine is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers and scientists can ensure that this chemical is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and contact your EHS department for any questions or clarification.

References

  • Vertex AI Search. (2025, August 18). 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 50481-48-6.
  • Vertex AI Search. SPILL CLEANUP QUICK REFERENCE.
  • Vertex AI Search. Guide for Chemical Spill Response.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 22).
  • Scribd. NHT Amine Degrease Procedure Rev2.
  • Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.
  • Keene State College. Hazardous Waste Management Procedures.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • US EPA. (2025, May 13).
  • Kishida Chemical Co., Ltd. 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks | BuyChemJapan.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). 1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, PK00988E-2.
  • Vita-D-Chlor.
  • Office of Clinical and Research Safety.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • EPA NEPIS. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • OxyChem.
  • EPA. (1989, November 21).
  • MedChemExpress. (2023, May 30). Propan-2-amine-d6 hydrochloride-SDS.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Chlorophenyl)propan-2-amine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 2-(2-Chlorophenyl)propan-2-amine, also known by its IUPAC name 1-(2-chlorophenyl)propan-2-amine or as 2-Chloroamphetamine (2-CA), and its common salt form, 2-(2-Chlorophenyl)propan-2-amine hydrochloride[1][2][3][4]. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure to this chemical.

Understanding the Hazards: A Prerequisite for Safety

2-(2-Chlorophenyl)propan-2-amine hydrochloride is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may be harmful if swallowed[2]. The hazard statements associated with this chemical are:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation.

These hazards necessitate a comprehensive PPE strategy to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling 2-(2-Chlorophenyl)propan-2-amine and its hydrochloride salt.

Body PartPPE RecommendationRationale
Hands Nitrile glovesProvides a barrier against skin contact, preventing irritation[5][6].
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles, preventing serious irritation[7][8].
Body Laboratory coatShields skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation[5][6].

Detailed PPE Selection and Use Protocols

Hand Protection: Beyond the Basics

While nitrile gloves are the standard, the choice of glove material should ideally be based on the specific solvent being used to handle the compound. Always consult a glove compatibility chart.

Step-by-Step Glove Protocol:

  • Inspection: Before use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning: Don gloves over clean, dry hands. Ensure the cuff of the glove extends over the cuff of the laboratory coat.

  • During Use: Avoid touching surfaces outside of the immediate work area, such as doorknobs, phones, or computer keyboards, with gloved hands.

  • Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: A Clear View of Safety

Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as when working with larger quantities or under pressure, chemical splash goggles are recommended.

Respiratory Protection: Engineering Controls as the First Line of Defense

The primary method for controlling respiratory hazards is to handle 2-(2-Chlorophenyl)propan-2-amine in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary, depending on the scale of the work and a risk assessment.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when handling 2-(2-Chlorophenyl)propan-2-amine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_materials Gather Materials & Chemical prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh Weigh Solid Compound don_ppe->weigh 3. dissolve Dissolve in Solvent weigh->dissolve 4. reaction Perform Reaction/Procedure dissolve->reaction 5. decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 6. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 7. dispose_waste Dispose of Waste doff_ppe->dispose_waste 8.

Caption: Workflow for the safe handling of 2-(2-Chlorophenyl)propan-2-amine.

Disposal Plan: A Critical Final Step

All waste contaminated with 2-(2-Chlorophenyl)propan-2-amine, including gloves, disposable labware, and chemical waste, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing the chemical in a properly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.

By adhering to these protocols, researchers can significantly mitigate the risks associated with handling 2-(2-Chlorophenyl)propan-2-amine and its hydrochloride salt, ensuring a safe and productive laboratory environment.

References

  • 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 50481-48-6. (2025, August 18). Chemicalbook.
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride | 1332765-99-7. Sigma-Aldrich.
  • N-(2-chlorophenyl)
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride | 1332765-99-7. Sigma-Aldrich.
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • DL-p-Chloroamphetamine = 94 HPLC 3706-38-5. Sigma-Aldrich.
  • 2-(3-Chlorophenyl)propan-2-amine. CymitQuimica.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks. Kishida Chemical Co., Ltd. | BuyChemJapan.
  • 2-Chloroamphetamine. (n.d.). In Wikipedia.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Safety d
  • SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
  • 1-CHLORO-1-PHENYL-PROPAN-2-ONE SDS, 4773-35-7 Safety D
  • SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
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